CMLD-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGRNRRJJYCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Synthesis of CMLD-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMLD-2 is a potent small molecule inhibitor of the RNA-binding protein HuR (Hu Antigen R). By competitively binding to HuR, this compound disrupts the interaction between HuR and adenine-uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs. This disruption leads to the destabilization of mRNAs encoding various oncoproteins, ultimately inducing apoptosis and inhibiting tumor growth. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of drug discovery and development.
Introduction
The RNA-binding protein HuR is overexpressed in a wide range of human cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1] HuR stabilizes target mRNAs of proteins involved in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy. This compound emerged from a high-throughput screening campaign to identify small molecule disruptors of the HuR-mRNA interaction.[2] This document details the scientific journey of this compound, from its initial identification to its characterization as a promising anti-cancer agent.
Discovery of this compound as a HuR-ARE Interaction Inhibitor
This compound was identified through a fluorescence polarization-based high-throughput screening assay designed to find compounds that disrupt the interaction between HuR and an ARE-containing RNA oligonucleotide.
Experimental Protocol: Fluorescence Polarization (FP) Assay
Objective: To identify small molecules that inhibit the binding of HuR to ARE-containing RNA.
Materials:
-
Full-length recombinant HuR protein
-
Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from Msi1 mRNA)
-
Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% (v/v) Pluronic F-68
-
Test compounds dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare a solution of the fluorescein-labeled ARE-RNA oligo at a final concentration of 1 nM in the assay buffer.
-
Prepare a solution of HuR protein at a concentration of 50 nM in the assay buffer.
-
Add the test compounds to the wells of the 384-well plate to achieve the desired final concentration (typically in the µM range).
-
Add the HuR protein solution to the wells containing the test compounds.
-
Add the fluorescein-labeled ARE-RNA oligo solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the inhibition of HuR-ARE binding for each compound relative to a DMSO control.
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis can be inferred from general methods for coumarin synthesis and Michael additions. The IUPAC name for this compound is 5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one. The synthesis would likely involve the following key steps:
-
Synthesis of the 5,7-dimethoxy-4-phenylcoumarin core: This can be achieved via a Pechmann condensation or a Perkin reaction, common methods for coumarin synthesis. For example, reacting 3,5-dimethoxyphenol with ethyl benzoylacetate in the presence of an acid catalyst.
-
Introduction of the side chain at the C8 position: This could be accomplished through a Michael addition reaction. The 5,7-dimethoxy-4-phenylcoumarin would act as the Michael donor, and a suitable Michael acceptor, such as a chalcone derivative of 4-methoxyphenyl and a pyrrolidinyl propenone, would be used.
A plausible, though not definitively published, synthetic scheme is proposed below:
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic route for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-tumor activity across a range of cancer cell lines. Its primary mechanism of action is the inhibition of the HuR-ARE interaction, leading to downstream effects on gene expression and cell fate.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line(s) | Reference |
| Ki (HuR-ARE Interaction) | 350 nM | - | [2] |
| IC50 (Cell Viability) | 28.9 µM | HCT-116 (Colon) | [2] |
| 18.2 µM | MiaPaCa2 (Pancreatic) | [2] | |
| ~30 µM | H1299, A549 (Lung) | [3] | |
| 35 µM | SW1736, 8505C, BCPAP, K1 (Thyroid) | [4] |
Signaling Pathways Affected by this compound
This compound treatment leads to the downregulation of several oncogenic proteins by destabilizing their respective mRNAs. This results in the induction of apoptosis and cell cycle arrest.
Caption: this compound mechanism of action leading to apoptosis and cell cycle arrest.
Key Experimental Protocols for Biological Characterization
Ribonucleoprotein Immunoprecipitation (RNP-IP) Assay
Objective: To confirm that this compound disrupts the interaction of HuR with specific target mRNAs in cells.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., Polysome lysis buffer)
-
Anti-HuR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents and primers for target mRNAs (e.g., Bcl-2, Msi1, XIAP)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the supernatant containing the ribonucleoprotein complexes.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with anti-HuR antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the beads and purify it using an RNA extraction kit.
-
Perform RT-qPCR to quantify the amount of specific target mRNAs co-immunoprecipitated with HuR.
-
Compare the amount of target mRNA in this compound treated samples to the DMSO control. A significant reduction indicates that this compound disrupts the HuR-mRNA interaction.
Caption: Experimental workflow for RNP-IP assay.
Luciferase Reporter Assay for Wnt Signaling
Objective: To assess the functional consequence of HuR inhibition by this compound on a downstream signaling pathway regulated by a HuR target.
Materials:
-
HCT-116 cells stably expressing a Wnt-responsive luciferase reporter (e.g., 7xTcf promoter/luciferase)
-
This compound
-
DMSO
-
Wnt signaling activator (e.g., LiCl)
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Seed the stable HCT-116 reporter cells in a 96-well plate.
-
After cell attachment, treat the cells with this compound or DMSO for a specified duration.
-
Stimulate Wnt signaling by adding LiCl to the appropriate wells.
-
After the desired incubation time, lyse the cells.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
A decrease in luciferase activity in this compound treated cells compared to the control indicates inhibition of the Wnt signaling pathway, a downstream effect of HuR inhibition.
Conclusion
This compound is a valuable tool compound for studying the biological functions of HuR and serves as a promising lead for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its discovery, synthesis, and biological evaluation, offering detailed protocols to aid researchers in further exploring the potential of HuR inhibition in cancer therapy. Further optimization of this compound and its analogs could lead to the development of more potent and selective inhibitors with clinical potential.
References
- 1. 5,7-Dimethoxy-4-methylcoumarin | C12H12O4 | CID 390799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2: A Potent Inhibitor of the HuR-ARE Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CMLD-2, a small molecule inhibitor of the Hu antigen R (HuR)-adenylate-uridylate-rich element (ARE) interaction. It is designed for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting RNA-binding proteins in oncology. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction: HuR as a Critical Regulator in Cancer
Hu antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation.[1][2] HuR binds to AREs in the 3'-untranslated region (3'-UTR) of many target messenger RNAs (mRNAs).[1][3] This interaction stabilizes the target mRNAs, leading to increased protein expression.[1][4]
In numerous types of cancer, HuR is overexpressed and predominantly located in the cytoplasm.[2][4][5] This cytoplasmic localization is associated with aggressive disease, poor prognosis, and drug resistance.[1][2] HuR promotes tumorigenesis by stabilizing the mRNAs of a wide array of oncoproteins, including those involved in cell proliferation (e.g., Cyclin E), apoptosis inhibition (e.g., Bcl-2, XIAP), angiogenesis (e.g., VEGF), and invasion and metastasis (e.g., uPA, uPAR).[4][5][6] Consequently, inhibiting the function of HuR presents a promising therapeutic strategy for cancer treatment.[2][3]
This compound: Mechanism of Action and Therapeutic Potential
This compound is a cell-permeable, 2H-chromen-2-one based compound identified as a potent disruptor of the HuR-ARE interaction.[6][7] It competitively binds to the HuR protein, thereby preventing it from binding to and stabilizing its target mRNAs.[1][8][9] This disruption leads to the destabilization and subsequent degradation of oncogenic mRNAs, resulting in decreased production of their corresponding proteins.[6]
The downstream effects of this compound's inhibitory action are multifaceted and contribute to its antitumor activity. By reducing the levels of anti-apoptotic proteins like Bcl-2 and XIAP, this compound induces apoptosis in cancer cells.[6][8] Furthermore, it has been shown to cause G1 phase cell cycle arrest and induce autophagy-associated cell death.[6][8][10] this compound has demonstrated cytotoxic selectivity for cancer cells over normal cells and has shown efficacy in various cancer cell lines, including colon, pancreatic, lung, and thyroid cancer.[6][8][10]
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Protein | RNA Target | Reference |
| Ki | 0.35 ± 0.3 µM | Fluorescence Polarization (FP) | Full-length HuR | AREMsi1 | [6] |
| Ki | ~350 nM | Not Specified | HuR | ARE-containing mRNAs | [1][8][11] |
| Kd | 75 nM | AlphaLISA | HuR RRM1/2 | AREMsi1 | [6] |
Ki (Inhibition constant) and Kd (Dissociation constant) are measures of binding affinity; lower values indicate stronger binding.[12]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 28.9 | [7] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | [7] |
| SW1736 | Thyroid Cancer | ~35 (effective dose) | [13] |
| 8505C | Thyroid Cancer | ~35 (effective dose) | [13] |
| BCPAP | Thyroid Cancer | ~35 (effective dose) | [13] |
| K1 | Thyroid Cancer | ~35 (effective dose) | [13] |
| H1299 | Lung Cancer | Not specified, effective at 20-30 µM | [8] |
| A549 | Lung Cancer | Not specified, effective at 20-30 µM | [8] |
| WI-38 (Normal) | Fibroblast | 63.7 | [10] |
| CCD 841 CoN (Normal) | Colon Epithelial | 63.7 | [10] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[12]
Table 3: Effect of this compound on HuR Target mRNA Stability
| mRNA Target | Cell Line | This compound Concentration | Effect | Reference |
| Bcl-2 | HCT-116 | 20 µM | Shortened half-life | [6] |
| Msi1 | HCT-116 | 20 µM | Shortened half-life | [6] |
| XIAP | HCT-116 | 20 µM | Shortened half-life | [6] |
| MAD2 | Thyroid Cancer Cells | 35 µM | Strong decrease in mRNA levels | [13] |
| HuR | H1299 | 30 µM | Significant reduction in mRNA | [10] |
| Bcl-2 | H1299 | 30 µM | Significant reduction in mRNA | [10] |
| p27 | H1299 | 30 µM | Concomitant increase in mRNA | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used in the characterization of this compound.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the HuR-ARE interaction in a high-throughput format.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled RNA probe (ARE) tumbles rapidly, resulting in low polarization. When bound by the much larger HuR protein, the complex tumbles slower, leading to higher polarization. A compound that disrupts this interaction will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing HuR protein (e.g., 10 nM) and the fluorescein-labeled ARE probe (e.g., 2 nM) in the assay buffer.[6]
-
Add the test compound at various concentrations to the wells of the 384-well plate.[14]
-
Add the HuR-ARE mixture to the wells.
-
Include controls: "free probe" (probe only, for minimum polarization) and "no inhibitor" (HuR-ARE complex with DMSO, for maximum polarization).[14]
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes to 2 hours), protected from light.[14][15]
-
Measure fluorescence polarization on a microplate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[14][16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
The Ki can be calculated from the IC50 value.[15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another biochemical assay used to validate the disruption of the HuR-RNA complex.
Principle: AlphaLISA is a bead-based immunoassay. One bead (Donor) is coated with streptavidin, which binds to a biotinylated ARE oligo. A second bead (Acceptor) is coated with nickel and binds to a His-tagged HuR protein. When HuR and ARE interact, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead, it releases singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in light emission. A disruptor compound prevents this proximity, leading to a loss of signal.[6][17]
Protocol:
-
Reagents:
-
Procedure:
-
Add the His-tagged HuR protein (e.g., 100 nM) and biotinylated ARE oligo (e.g., 25 nM) to the wells of an assay plate.[6]
-
Add the test compounds at various concentrations.
-
Incubate to allow for protein-RNA interaction and inhibition.
-
Add the Nickel-coated Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against compound concentration to determine the IC50 value.
-
mRNA Stability Assay
This assay determines if a compound affects the half-life of a specific mRNA.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HCT-116) and allow them to adhere.[6]
-
Treatment: Treat the cells with the test compound (e.g., 20 µM this compound) or a vehicle control (DMSO).[6]
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D (e.g., 5 µg/mL), to all wells to halt the synthesis of new mRNA.[6]
-
Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and qPCR: Extract total RNA from the harvested cells at each time point. Perform quantitative real-time PCR (qPCR) to measure the amount of the target mRNA (e.g., Bcl-2, XIAP) remaining.
-
Data Analysis:
-
Normalize the target mRNA levels to a stable housekeeping gene.
-
Plot the percentage of remaining mRNA against time for both treated and control samples.
-
Calculate the mRNA half-life (the time it takes for 50% of the mRNA to degrade) for each condition. A shorter half-life in the this compound treated sample indicates that the compound destabilizes the target mRNA.
-
Western Blotting
This technique is used to measure the protein levels of HuR targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).[6] Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, XIAP, Msi1, cleaved PARP, Caspase-3, and a loading control like α-Tubulin or Actin).[6][13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound has been robustly validated as a potent and selective inhibitor of the HuR-ARE interaction.[6] Its ability to destabilize multiple oncogenic mRNAs simultaneously provides a powerful mechanism to induce apoptosis and inhibit tumor cell proliferation across a range of cancer types.[6][9][10] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound or develop similar inhibitors.
Future research should focus on optimizing the pharmacological properties of this compound for in vivo applications, exploring its efficacy in preclinical animal models, and identifying potential biomarkers to predict patient response. The continued development of HuR inhibitors like this compound holds significant promise for a new class of cancer therapeutics that target post-transcriptional gene regulation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ≥98% (HPLC), RNA stability modulator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CMLD-2 on mRNA Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMLD-2 is a small molecule inhibitor that has garnered significant attention for its potent anti-tumor activities. Its mechanism of action is centered on the post-transcriptional regulation of gene expression, specifically by modulating the stability of messenger RNA (mRNA). This compound competitively binds to the RNA-binding protein Hu antigen R (HuR), a key regulator of mRNA stability, thereby preventing it from binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of its target transcripts. This disruption leads to the destabilization and subsequent degradation of mRNAs encoding for proteins crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the biological activity of this compound on mRNA stability, including quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: Disruption of the HuR-mRNA Interaction
This compound functions as a competitive inhibitor of the HuR protein, binding with a dissociation constant (Ki) of approximately 350 nM.[1][2] HuR is a ubiquitously expressed RNA-binding protein that stabilizes a class of mRNAs containing AREs in their 3'-UTRs. By binding to these elements, HuR protects the transcripts from rapid degradation, leading to increased protein expression of key oncogenes and pro-survival factors.
This compound's binding to HuR sterically hinders the interaction between HuR and its target ARE-containing mRNAs.[1] This leads to the exposure of these mRNAs to cellular decay machinery, resulting in their accelerated degradation. The consequences of this are a reduction in the protein levels of several key players in tumorigenesis, ultimately leading to anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Effects of this compound on mRNA Stability
The primary downstream effect of this compound's interaction with HuR is a quantifiable reduction in the half-life of HuR's target mRNAs. This has been demonstrated for several key transcripts involved in cancer progression.
Table 1: Effect of this compound on the Half-Life of Target mRNAs in HCT-116 Colon Cancer Cells
| Target mRNA | Treatment (20 µM this compound) | Estimated Half-Life (hours) | Fold Decrease in Half-Life | Reference |
| Bcl-2 | DMSO (Control) | ~4.5 | - | [1] |
| This compound | ~2.5 | ~1.8 | [1] | |
| Msi1 | DMSO (Control) | ~5.0 | - | [1] |
| This compound | ~2.0 | ~2.5 | [1] | |
| XIAP | DMSO (Control) | ~4.0 | - | [1] |
| This compound | ~2.0 | ~2.0 | [1] |
Note: The half-life values presented in this table are estimated from the graphical data provided in the referenced publication (Wu et al., 2015), as exact numerical values were not explicitly stated.
In addition to the targets listed above, this compound treatment has been shown to cause a significant decrease in the mRNA levels of MAD2 in thyroid cancer cell lines, suggesting a similar destabilizing effect.[3][4] However, quantitative data on the specific change in MAD2 mRNA half-life is not currently available.
Signaling Pathways Modulated by this compound
The destabilization of specific mRNAs by this compound has significant downstream consequences on cellular signaling pathways that are critical for cancer cell growth and survival. One of the key pathways affected is the Wnt/β-catenin signaling pathway.
Inhibition of the Wnt Signaling Pathway
This compound indirectly inhibits the Wnt signaling pathway by destabilizing the mRNA of Musashi-1 (Msi1).[1] Msi1 is an RNA-binding protein that is a known negative regulator of the Adenomatous Polyposis Coli (APC) tumor suppressor, a central component of the β-catenin destruction complex. By reducing Msi1 levels, this compound treatment leads to increased APC activity, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on mRNA stability.
mRNA Stability Assay (Actinomycin D Chase)
This protocol is used to determine the half-life of a specific mRNA transcript. It involves inhibiting transcription with Actinomycin D and then measuring the decay of the target mRNA over time.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (20 µM final concentration)
-
DMSO (vehicle control)
-
Actinomycin D (5 µg/mL final concentration)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with either 20 µM this compound or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 24 hours).
-
Add Actinomycin D to a final concentration of 5 µg/mL to all wells to inhibit transcription. This is time point 0.
-
Harvest cells for RNA extraction at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from each sample using TRIzol or a similar method.
-
Perform reverse transcription to synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers specific for the target mRNA and the housekeeping gene.
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.
-
Determine the mRNA half-life (t½) as the time it takes for the mRNA level to decrease by 50%.
Ribonucleoprotein Immunoprecipitation (RNP-IP)
This protocol is used to confirm the interaction between HuR and a specific mRNA and to assess whether this compound can disrupt this interaction in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and RNase inhibitors
-
Anti-HuR antibody (e.g., mouse monoclonal [3A2])
-
Isotype control IgG (e.g., mouse IgG)
-
Protein G agarose or magnetic beads
-
RNA extraction reagents
-
qRT-PCR reagents
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and collect the supernatant containing the ribonucleoprotein complexes.
-
Pre-clear the lysate with Protein G beads.
-
Incubate a portion of the lysate with the anti-HuR antibody and another portion with the IgG control overnight at 4°C.
-
Add Protein G beads to immunoprecipitate the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the beads and perform RNA extraction.
-
Perform qRT-PCR to quantify the amount of the target mRNA that was co-immunoprecipitated with HuR.
-
Compare the amount of target mRNA in the HuR-IP samples between the this compound treated and DMSO control groups. A decrease in the this compound treated sample indicates disruption of the HuR-mRNA interaction.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to directly measure the binding affinity between HuR and an ARE-containing RNA oligonucleotide and to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Recombinant full-length HuR protein
-
Fluorescently labeled ARE-containing RNA oligonucleotide (e.g., 5'-FAM-labeled Msi1 ARE)
-
Unlabeled competitor ARE RNA
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Pluronic F-68)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Binding Assay:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled ARE-RNA probe (e.g., 2 nM).
-
Add increasing concentrations of recombinant HuR protein.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization. The increase in polarization reflects the binding of the small fluorescent RNA to the larger HuR protein.
-
Determine the dissociation constant (Kd) from the binding curve.
-
-
Competition Assay:
-
To a mixture of HuR and the fluorescent ARE-RNA probe at concentrations that give a high polarization signal, add increasing concentrations of this compound.
-
Incubate and measure fluorescence polarization.
-
A decrease in polarization indicates that this compound is displacing the fluorescent RNA from HuR.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value.
-
Experimental and logical Workflows
The following diagram illustrates a typical workflow for investigating the effect of this compound on the stability of a putative HuR target mRNA.
Conclusion
This compound represents a promising therapeutic agent that targets the post-transcriptional regulation of gene expression in cancer. Its ability to disrupt the HuR-mRNA interaction leads to the destabilization of key oncogenic transcripts, providing a clear mechanism for its anti-tumor effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other molecules that target mRNA stability. Further research to identify the full spectrum of HuR-target mRNAs affected by this compound and to obtain more precise quantitative data on their destabilization will be crucial for the continued development of this class of inhibitors.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
CMLD-2 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway through which CMLD-2, a small molecule inhibitor, induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascade and experimental workflows.
Introduction to this compound
This compound is a coumarin-derived small molecule that acts as a competitive inhibitor of the Hu antigen R (HuR)-adenine-uridine rich elements (ARE) interaction.[1][2] HuR is an RNA-binding protein that is frequently overexpressed in various cancers and contributes to tumorigenesis by stabilizing the mRNA of oncogenes and anti-apoptotic proteins.[3][4] By binding to HuR with a high affinity (Ki ≈ 350 nM), this compound disrupts this interaction, leading to the destabilization of target mRNAs.[3][5] This action selectively induces cell cycle arrest and apoptosis in cancer cells while showing reduced cytotoxicity towards normal cells.[4][6]
The this compound Induced Apoptosis Signaling Pathway
This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. The mechanism is initiated by its direct inhibition of HuR, which leads to a cascade of downstream events culminating in programmed cell death.
Core Mechanism: The primary molecular target of this compound is the RNA-binding protein HuR.[3] In cancer cells, HuR binds to AREs in the 3'-untranslated region (3'-UTR) of various mRNAs, enhancing their stability and promoting their translation.[3] Many of these HuR targets are critical for cell survival and proliferation, including the anti-apoptotic protein Bcl-2 and the X-linked inhibitor of apoptosis (XIAP).[5]
By competitively binding to HuR, this compound prevents it from associating with these target mRNAs.[3][4] This disruption leads to a rapid degradation of the mRNAs for key survival proteins.[5] The subsequent decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL shifts the cellular balance towards apoptosis.[2][6] This imbalance results in mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[7]
The loss of mitochondrial integrity is accompanied by an increased expression of the pro-apoptotic protein Bax.[2][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[7][8] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, Caspase-9.[9] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[6][10] Active Caspase-3 orchestrates the final stages of apoptosis by cleaving cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The data highlights its preferential cytotoxicity towards tumor cells over normal cells.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| HCT-116 | Colon Cancer | 28.9 | - |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | - |
| WI-38 | Normal Fibroblast | 63.7 | Approx. 2-fold higher than cancer cells.[5] |
| CCD 841 CoN | Normal Colon Epithelial | 63.7 | Approx. 2-fold higher than cancer cells.[6] |
| H1299 | Non-Small Cell Lung | Not specified | Effective at 30 µM.[6] |
| A549 | Non-Small Cell Lung | Not specified | Effective at 30 µM.[6] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | ~35 | Median effective dose.[4] |
Table 2: Effects of this compound on Cell Cycle and Protein Expression
| Parameter | Cell Line(s) | Treatment | Observation |
|---|---|---|---|
| Cell Cycle | H1299 | 30 µM this compound | 23-27% increase in G1 phase population.[6] |
| A549 | 30 µM this compound | 17-22% increase in G1 phase population.[6] | |
| Protein Expression | H1299, A549 | 30 µM this compound | Decreased: HuR, Bcl-2, Bcl-XL, Cyclin E.[2][6] |
| H1299, A549 | 30 µM this compound | Increased: Bax, p27.[2][6] | |
| Apoptosis Markers | H1299, A549 | 30 µM this compound | Marked activation of Caspase-9 and Caspase-3; PARP cleavage.[6] |
| K1 (Thyroid) | 35 µM this compound | 11-fold increase in cleaved-PARP.[4] |
| | SW1736, 8505C (Thyroid) | 35 µM this compound | 7-fold increase in cleaved-PARP.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.
4.1 Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
1. Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
2. Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 75 µM) or DMSO as a vehicle control.[4] Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
5. Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
6. Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value using appropriate software.
4.2 Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
1. Cell Lysis: Treat cells with this compound for the specified duration. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
3. SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
5. Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., HuR, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
8. Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
9. Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.[12]
4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
1. Cell Preparation: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with this compound for the desired time.[11]
-
2. Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
3. Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
6. Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of CMLD-2 in G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor CMLD-2 and its function in inducing G1 cell cycle arrest in cancer cells. It details the underlying mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction: this compound as a Novel HuR-Targeted Anticancer Agent
This compound is a small molecule inhibitor that has demonstrated significant antitumor activity across various cancer cell lines, including non-small cell lung cancer (NSCLC), colon, and pancreatic cancers.[1][2] It functions by disrupting the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) within the 3'-untranslated region (3'-UTR) of target mRNAs.[2] HuR, an RNA-binding protein, is frequently overexpressed in cancerous tissues and enhances the stability and translation of mRNAs encoding for proteins crucial to tumor progression, such as oncoproteins and cell cycle regulators.[2][3] By inhibiting HuR, this compound effectively downregulates these oncogenic proteins, leading to suppressed tumor growth, induction of apoptosis, and a significant arrest of cells in the G1 phase of the cell cycle.[4] This targeted action makes this compound a promising candidate for further preclinical and clinical development in cancer therapeutics.
Mechanism of Action: Inducing G1 Arrest via HuR Inhibition
This compound competitively binds to the HuR protein, preventing it from associating with its target ARE-containing mRNAs.[2][5] This disruption leads to the destabilization and reduced translation of mRNAs for key proteins that promote cell cycle progression. The primary mechanism by which this compound induces G1 arrest involves the modulation of critical cell cycle regulators:
-
Upregulation of p27 (CDKN1B): The mRNA of the cyclin-dependent kinase inhibitor p27 is a known target of HuR. This compound treatment leads to a significant increase in both p27 mRNA and protein expression.[1][3] p27 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK4/6, which are essential for the transition from G1 to S phase.[6][7] By increasing p27 levels, this compound effectively puts a brake on the cell cycle machinery.
-
Downregulation of Cyclin E: In conjunction with increased p27, this compound treatment results in a marked reduction in the protein levels of Cyclin E.[1][5] Cyclin E forms a complex with CDK2, which phosphorylates the retinoblastoma (Rb) protein, a critical step for cells to advance into the S phase.[8] The reduction of Cyclin E further ensures that the G1 checkpoint is not bypassed.
This dual action—increasing a key inhibitor (p27) while decreasing a critical promoter (Cyclin E)—converges to halt the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.[1]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on cancer cell viability, cell cycle distribution, and molecular targets as reported in key studies.
Table 1: Cytotoxicity (IC50) of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HCT-116 | Colon Cancer | 28.9 | [1] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | ~30 (Effective Dose) | [1] |
| A549 | Non-Small Cell Lung Cancer | ~30 (Effective Dose) | [1] |
| WI-38 | Normal Fibroblast | 63.7 | [1] |
| CCD 841 CoN | Normal Colon Epithelial | 63.7 |[1] |
Note: The IC50 values for normal cells were approximately two-fold higher than for cancer cells, indicating a degree of tumor selectivity.[1]
Table 2: this compound-Induced G1 Phase Cell Cycle Arrest
| Cell Line | Treatment | Time Point | % Increase in G1 Phase (vs. DMSO) | Reference |
|---|---|---|---|---|
| H1299 | 30 µM this compound | 24 h | 23% | [1] |
| H1299 | 30 µM this compound | 48 h | 27% | [1] |
| A549 | 30 µM this compound | 24 h | 17% | [1] |
| A549 | 30 µM this compound | 48 h | 22% | [1] |
| MRC-9 (Normal) | 30 µM this compound | 24 h | 14% | [1] |
| MRC-9 (Normal) | 30 µM this compound | 48 h | 6% | [1] |
| CCD16 (Normal) | 30 µM this compound | 24/48 h | 5% |[1] |
Note: this compound induced a more significant G1 arrest in tumor cells compared to normal cells.[1][9]
Table 3: Modulation of Key Regulatory Proteins and mRNAs by this compound
| Target | Molecule Type | Effect | Cell Line | Reference |
|---|---|---|---|---|
| HuR | mRNA & Protein | Reduction | H1299 | [1][3] |
| p27 | mRNA & Protein | Increase | H1299 | [1][3] |
| Cyclin E | Protein | Reduction | H1299, A549 | [1][5] |
| Bcl-2 | mRNA & Protein | Reduction | H1299 | [1][3] |
| Bax | Protein | Increase | H1299, A549 |[5] |
Detailed Experimental Protocols
The following are standardized protocols for the key experiments used to investigate the effects of this compound.
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) and a DMSO vehicle control for 24, 48, or 72 hours.
-
Staining (Crystal Violet Method):
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow to air dry.
-
Solubilize the stain with 10% acetic acid.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[10]
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate 1x10^6 cells in a 6-well dish, allow to attach, and treat with 30 µM this compound or DMSO for 24 and 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
This protocol is for analyzing the expression levels of proteins like HuR, p27, and Cyclin E.
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 rpm for 20 minutes at 4°C.[11]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]
-
Antibody Incubation:
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or α-Tubulin).
Visualizing Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key molecular pathway and experimental workflows.
Caption: this compound inhibits HuR, increasing p27 and decreasing Cyclin E, leading to G1 arrest.
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
The Small Molecule CMLD-2: A Technical Guide to its Mechanism and Impact on Oncogenic Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CMLD-2, a small molecule inhibitor targeting the RNA-binding protein Hu antigen R (HuR). It details the compound's mechanism of action, its quantifiable effects on the expression of key oncogenic proteins, and the experimental protocols used to validate these findings.
Executive Summary
Hu antigen R (HuR), encoded by the ELAVL1 gene, is an RNA-binding protein that plays a critical role in tumorigenesis by stabilizing the messenger RNA (mRNA) of numerous proteins involved in cell proliferation, survival, and angiogenesis.[1] Overexpression of HuR is a common feature in a wide range of cancers and is often correlated with aggressive disease, drug resistance, and poor prognosis.[1][2] this compound is a coumarin-derived small molecule identified as a potent disruptor of the interaction between HuR and its target mRNAs.[3] By competitively binding to HuR, this compound prevents the stabilization of oncogenic transcripts, leading to their degradation and a subsequent reduction in the synthesis of their corresponding proteins. This action induces cell cycle arrest, apoptosis, and autophagy in cancer cells, highlighting its therapeutic potential.[3][4]
Core Mechanism of Action: Disruption of the HuR-mRNA Complex
The primary mechanism of this compound involves the direct inhibition of the HuR protein's ability to bind to Adenine and Uridine-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of its target mRNAs.[1][5] In normal cellular function, HuR binding to these AREs protects the transcripts from degradation and promotes their translation.[4] this compound competitively binds to HuR (Ki of approximately 350 nM), preventing the formation of the HuR-ARE ribonucleoprotein (RNP) complex.[1][4] This disruption leaves the oncogenic mRNAs vulnerable to cellular decay mechanisms, effectively silencing their expression at a post-transcriptional level.[4]
Caption: this compound mechanism of action, disrupting HuR-mRNA interaction.
Quantitative Effects of this compound on Oncogenic Protein and mRNA Expression
This compound treatment leads to a dose-dependent decrease in the protein and mRNA levels of several key HuR targets. The effects have been quantified in various cancer cell lines.
Impact on Anti-Apoptotic and Pro-Apoptotic Proteins
This compound shifts the balance towards apoptosis by downregulating key survival proteins and upregulating pro-apoptotic factors.[2] This is a primary contributor to its cytotoxic effects on cancer cells.[4]
| Protein Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |
| Bcl-2 | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |
| H1299 | 30 µM | 24-48h | Significant protein and mRNA reduction | [2] | |
| Bcl-XL | H1299, A549 | 30 µM | 48h | Protein expression reduced | [2] |
| XIAP | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |
| Bax | H1299, A549 | 30 µM | 48h | Protein expression increased | [2] |
| Cleaved PARP | HCT-116 | 50 µM | 48h | Obvious increase (apoptosis marker) | [4] |
| Thyroid Cancer Cells | 35 µM | 72h | 2.5 to 11-fold increase | [6] | |
| Cleaved Caspase-3 | HCT-116 | 50 µM | 48h | Subtle increase | [4] |
| H1299, A549 | 30 µM | 48h | Marked activation | [2] | |
| Cleaved Caspase-9 | H1299, A549 | 30 µM | 48h | Marked activation | [2] |
Impact on Wnt Signaling and Cell Cycle Regulators
This compound also affects proteins involved in critical signaling pathways and cell cycle control.
| Protein/mRNA Target | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |
| Msi1 | HCT-116 | 20 µM | 48h | Dose-dependent protein decrease | [4] |
| Wnt Signaling | HCT-116 | 20 µM | 24h | Significant inhibition in reporter assay | [4] |
| Cyclin E | H1299, A549 | 30 µM | 48h | Protein expression reduced | [2] |
| p27 | H1299 | 30 µM | 24-48h | mRNA and protein expression increased | [2] |
| MAD2 | Thyroid Cancer Cells | 35 µM | 48h | Strong decrease in mRNA and protein levels | [6] |
Detailed Experimental Protocols
The validation of this compound's effect on oncogenic protein expression relies on a set of standard and specialized molecular biology techniques.
Western Blot for Protein Expression Analysis
This technique is used to measure the relative abundance of specific proteins in cell lysates.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, H1299) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or DMSO as a vehicle control for a specified duration (e.g., 48 hours).[4]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-XIAP, anti-cleaved PARP, anti-α-Tubulin as a loading control) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
RNA Immunoprecipitation (RNP-IP) Assay
This assay directly demonstrates that this compound disrupts the physical interaction between HuR and its target mRNAs in vivo.[4]
-
Cell Treatment: Treat HCT-116 cells with this compound (e.g., 20 µM), a negative control compound, or DMSO for a specified time.[4]
-
Cross-linking: Cross-link RNA-protein complexes within the cells using formaldehyde.
-
Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-HuR antibody (or a non-specific IgG as a negative control) to pull down HuR and any bound RNA.[4]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elution and Reverse Cross-linking: Elute the RNP complexes from the beads and reverse the cross-links by heating.
-
RNA Purification: Purify the RNA from the immunoprecipitated material.
-
qRT-PCR: Use quantitative real-time PCR with primers specific for target mRNAs (e.g., Msi1, XIAP) to quantify the amount of each mRNA that was bound to HuR.[4]
-
Analysis: Normalize the results to the input RNA and compare the amount of target mRNA immunoprecipitated from this compound-treated cells versus control cells. A significant reduction indicates disruption of the HuR-mRNA interaction.
Caption: Workflow for RNA Immunoprecipitation (RNP-IP) assay.
Luciferase Reporter Assay for mRNA Stability
This assay measures the effect of this compound on the stability of a specific mRNA 3'-UTR.
-
Construct Preparation: Clone the 3'-UTR ARE from a target gene (e.g., Bcl-2) downstream of a luciferase reporter gene in a plasmid vector.[4]
-
Transfection: Transiently transfect cancer cells (e.g., HCT-116) with the luciferase reporter construct.
-
Treatment: After transfection, treat the cells with this compound (e.g., 20 µM) or DMSO for a set period (e.g., 24 hours).[4]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: A decrease in luciferase activity in this compound-treated cells compared to controls indicates that the compound has destabilized the mRNA via its interaction with the cloned 3'-UTR.[4]
Conclusion
This compound represents a promising therapeutic agent that targets the oncogenic activity of the RNA-binding protein HuR. By disrupting the HuR-ARE interaction, this compound effectively downregulates the expression of a suite of proteins essential for cancer cell survival, proliferation, and signaling. Its ability to decrease levels of anti-apoptotic proteins like Bcl-2 and XIAP while inducing apoptosis markers provides a clear mechanism for its observed cytotoxicity in cancer cell lines.[2][4] The detailed protocols and quantitative data presented in this guide offer a robust framework for further investigation and development of this compound and other HuR-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on CMLD-2 for Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Emerging research has identified the RNA-binding protein HuR as a key regulator of inflammatory and nociceptive pathways, making it a promising target for novel analgesics. CMLD-2, a small molecule inhibitor of HuR, has shown potential in preclinical models by modulating the activity of sensory neurons and alleviating pain-related behaviors. This document provides an in-depth technical overview of the early-stage research on this compound and other HuR inhibitors for the treatment of neuropathic pain, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies.
Core Mechanism of Action: HuR Inhibition
HuR is an RNA-binding protein that stabilizes target messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions. Many of these target mRNAs encode for proteins involved in inflammation and pain signaling, such as cytokines and chemokines. In the context of nerve injury, the activation of microglia and other immune cells leads to the production of pro-inflammatory mediators that drive neuropathic pain. HuR promotes the expression of these inflammatory molecules.
This compound acts as a competitive inhibitor of the HuR-ARE interaction, with a reported Ki of approximately 350 nM[1]. By disrupting this interaction, this compound prevents the stabilization of target mRNAs, leading to their degradation and a subsequent reduction in the synthesis of pro-inflammatory and pro-nociceptive proteins. Pharmacological inhibition of HuR with this compound has been shown to reduce the activity of both mouse and human sensory neurons and to diminish behavioral responses associated with nerve growth factor (NGF)- and interleukin-6 (IL-6)-induced allodynia in mice[2].
Preclinical Data on HuR Inhibition in Neuropathic Pain
While specific quantitative data for this compound in neuropathic pain models is emerging, extensive studies on a similar novel small molecule HuR inhibitor, SRI-42127, provide a strong proof-of-concept for this therapeutic strategy. The following tables summarize key findings from preclinical studies on SRI-42127 in a spared nerve injury (SNI) model of neuropathic pain in mice.
Table 1: Effect of the HuR Inhibitor SRI-42127 on Mechanical Allodynia
| Treatment Group | Time Point | Paw Withdrawal Threshold (g) |
| Vehicle | 3 hours post-SNI | Significantly lower than baseline |
| SRI-42127 (10 mg/kg) | 3 hours post-SNI | Significant reduction in mechanical allodynia compared to vehicle[3] |
| Vehicle | Chronic phase (days past injury) | Persistently low |
| SRI-42127 (10 mg/kg) | Chronic phase (days past injury) | Significant reversal of mechanical allodynia[3][4] |
Table 2: Effect of SRI-42127 on Pro-inflammatory Cytokine and Chemokine Expression in the Lumbar Spinal Cord
| Target Gene | Treatment Group | Fold Change vs. Sham |
| IL-6 | Vehicle | Increased |
| IL-6 | SRI-42127 | Significantly reduced compared to vehicle[4] |
| TNF-α | Vehicle | Increased |
| TNF-α | SRI-42127 | Significantly reduced compared to vehicle[4] |
| IL-1β | Vehicle | Increased |
| IL-1β | SRI-42127 | Significantly reduced compared to vehicle[4] |
| CCL2 | Vehicle | Increased |
| CCL2 | SRI-42127 | Significantly reduced compared to vehicle[4] |
Table 3: Effect of SRI-42127 on Spinal Cord Microglia and Macrophage Populations
| Cell Population | Treatment Group | Finding |
| Infiltrating Macrophages | SRI-42127 | Reduction in the lumbar spinal cord[4] |
| Microglia expressing IL-6, TNF-α, IL-1β, and CCL2 | SRI-42127 | Concomitant decrease in these populations[4] |
Experimental Protocols
Spared Nerve Injury (SNI) Model
The spared nerve injury model is a widely used preclinical model to induce robust and long-lasting neuropathic pain.
-
Animal Preparation: Adult male and female mice are anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated with suture and then severed distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin layers are closed.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the assessment of neuropathic pain behaviors.
Behavioral Testing: Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a specified period.
-
Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied to the lateral aspect of the plantar surface of the hind paw (the territory of the intact sural nerve).
-
Response Assessment: A positive response is recorded as a brisk withdrawal or flinching of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Molecular and Cellular Analyses
-
Tissue Collection: At specified time points post-SNI, animals are euthanized, and the lumbar spinal cord and plasma are collected.
-
Quantitative PCR (qPCR): RNA is extracted from the spinal cord tissue, reverse-transcribed to cDNA, and used for qPCR to quantify the mRNA expression levels of pro-inflammatory cytokines and chemokines.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein lysates from the spinal cord and plasma samples are used to measure the concentration of inflammatory mediators.
-
Flow Cytometry: Spinal cord tissue is dissociated into a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against specific cell surface markers for microglia and macrophages, as well as intracellular cytokines, to identify and quantify different cell populations.
-
Immunohistochemistry: Spinal cord sections are prepared and stained with antibodies to visualize the localization and expression of proteins of interest, such as HuR and inflammatory markers, within the tissue.
Visualizations
Signaling Pathway of HuR in Neuropathic Pain
Caption: HuR-mediated signaling in neuropathic pain and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Conclusion
The inhibition of the RNA-binding protein HuR presents a novel and promising therapeutic strategy for the treatment of neuropathic pain. Early-stage research with the HuR inhibitor this compound and more extensive preclinical data with the related compound SRI-42127 demonstrate that targeting this pathway can effectively reduce neuroinflammation and alleviate pain hypersensitivity in animal models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other HuR inhibitors as potential first-in-class therapeutics for this challenging condition. Further research is warranted to fully elucidate the efficacy, safety, and translational potential of this compound in neuropathic pain.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA-Binding Protein HuR Is Integral to the Function of Nociceptors in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of CMLD-2 in Inflammatory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammatory diseases represent a significant burden on global health, and the need for novel therapeutic strategies is paramount. The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of inflammatory responses through its post-transcriptional control of key inflammatory mediators. CMLD-2, a small molecule inhibitor of HuR, has demonstrated promising activity in preclinical cancer models. This technical guide explores the scientific rationale and preliminary evidence supporting the investigation of this compound as a potential therapeutic agent for inflammatory diseases. While direct preclinical studies of this compound in inflammatory models are not yet available, this document will detail its mechanism of action, the role of HuR in inflammation, and the promising results from other HuR inhibitors in relevant disease models.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule compound identified as a potent inhibitor of the interaction between the HuR protein and its target messenger RNAs (mRNAs).[1][2] HuR is a ubiquitously expressed RNA-binding protein that plays a crucial role in the post-transcriptional regulation of a wide array of genes involved in cellular processes such as proliferation, stress response, and apoptosis.[3] It primarily functions by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, thereby stabilizing them and/or modulating their translation.[4]
In numerous cancers, the overexpression and cytoplasmic localization of HuR contribute to tumor progression by stabilizing the mRNAs of proto-oncogenes and anti-apoptotic factors.[5][6] this compound has been shown to disrupt this interaction, leading to the destabilization of HuR target mRNAs and subsequent downregulation of their protein products.[2] This mechanism underlies its observed anti-tumor activity in various cancer cell lines.[4]
The Role of HuR in Inflammatory Signaling Pathways
The involvement of HuR in the regulation of inflammatory responses is well-documented.[3][7] HuR is a key player in the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes that are central to the inflammatory cascade. Chronic activation and cytoplasmic accumulation of HuR are associated with a pro-inflammatory state.[1]
Key inflammatory mediators regulated by HuR include:
-
Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation.[8]
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in chronic inflammation.[9]
-
Interleukin-8 (IL-8): A potent chemoattractant for neutrophils.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[6]
By stabilizing the mRNAs of these and other inflammatory molecules, HuR amplifies and sustains the inflammatory response.[1][3] Therefore, inhibition of HuR presents a compelling therapeutic strategy for a wide range of inflammatory diseases.
Preclinical Evidence for HuR Inhibition in Inflammatory Diseases
While direct preclinical data for this compound in inflammatory disease models are not yet publicly available, studies on other small molecule HuR inhibitors have provided proof-of-concept for this therapeutic approach.
| HuR Inhibitor | Disease Model | Key Findings |
| SRI-42127 | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Attenuated glial activation and suppressed the production of pro-inflammatory mediators including IL-1β, IL-6, and TNF-α.[1][5][10] |
| MS-444 | Dextran sulfate sodium (DSS)-induced colitis in mice (a model for inflammatory bowel disease) | Results were context-dependent, showing exacerbation of inflammation in this specific model, highlighting the complex role of HuR in gut immunity.[11] |
| DHTS (Dihydrotanshinone I) | In vitro models of inflammation | Inhibited the HuR-RNA interaction and reduced TNF-α expression in breast cancer cell lines.[8][12] |
| Tanshinone Mimics (TMs) | In vitro and in vivo models | Showed promising inhibitory activity against HuR and modulated the immune response in murine and human macrophages.[7] |
These studies, particularly with SRI-42127, demonstrate that inhibiting HuR can effectively dampen inflammatory responses in vivo. The contrasting results with MS-444 in the colitis model underscore the importance of further research to understand the tissue-specific roles of HuR and to select appropriate patient populations for HuR-targeted therapies.
Quantitative Data on this compound (from in vitro cancer studies)
The following table summarizes the available quantitative data for this compound from in vitro studies in cancer cell lines. This data provides insight into its potency as a HuR inhibitor.
| Cell Line | Assay | Endpoint | Result |
| HCT-116 (Colon Cancer) | Fluorescence Polarization | Ki for HuR-ARE interaction | ~350 nM[2] |
| HCT-116 (Colon Cancer) | RNP IP Assay (20 µM this compound) | Inhibition of HuR binding to Msi1 mRNA | Significant reduction[2] |
| HCT-116 (Colon Cancer) | RNP IP Assay (20 µM this compound) | Inhibition of HuR binding to XIAP mRNA | Significant reduction[2] |
| HCT-116 (Colon Cancer) | mRNA stability assay (20 µM this compound) | Half-life of Bcl-2, Msi1, and XIAP mRNAs | Shortened[2] |
| H1299 and A549 (Lung Cancer) | Apoptosis Assay (20-30 µM this compound) | Induction of apoptosis | Observed[4] |
| Thyroid Cancer Cell Lines | Viability Assay (35 µM this compound) | Reduction in cell viability | Significant downregulation[13] |
Experimental Protocols
While specific protocols for this compound in inflammatory models are not available, the following are detailed methodologies for key experiments that would be crucial for its preclinical evaluation, based on studies of other HuR inhibitors.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals: C57BL/6 mice are typically used.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered.
-
Treatment: this compound would be administered (e.g., i.p. or orally) at various doses at a specified time point relative to the LPS injection (e.g., 1 hour post-injection).
-
Sample Collection: At a predetermined time after LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue and blood are collected.
-
Analysis:
-
Cytokine Measurement: Brain homogenates and serum are analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Quantitative PCR (qPCR): RNA is extracted from brain tissue to measure the mRNA levels of inflammatory mediators.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis: Mice are provided with drinking water containing DSS (e.g., 2-3% w/v) for a defined period (e.g., 5-7 days).
-
Treatment: this compound would be administered daily (e.g., oral gavage or i.p.) throughout the DSS treatment period.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colons are excised and measured for length. Histological analysis is performed on colon sections to assess tissue damage and inflammatory cell infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in colon tissue homogenates.
Visualizing Signaling Pathways and Experimental Workflows
HuR-Mediated Inflammatory Signaling Pathway
Caption: HuR-mediated stabilization of pro-inflammatory mRNAs.
Proposed Mechanism of Action for this compound
Caption: this compound inhibits HuR, leading to mRNA degradation.
Hypothetical Experimental Workflow for this compound Evaluation
Caption: Preclinical workflow for this compound in inflammation.
Conclusion and Future Directions
The inhibition of HuR represents a promising therapeutic strategy for the treatment of inflammatory diseases. This compound, a potent small molecule inhibitor of the HuR-mRNA interaction, has demonstrated a clear mechanism of action in preclinical cancer models. While direct evidence for its efficacy in inflammatory disease models is currently lacking, the well-established role of HuR in promoting inflammation, coupled with the positive preclinical results from other HuR inhibitors, provides a strong rationale for its investigation in this context.
Future preclinical studies should focus on evaluating the efficacy and safety of this compound in a range of in vivo models of inflammatory diseases, such as those for rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Such studies will be critical to determine its therapeutic potential and to identify the most suitable indications for its clinical development. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel anti-inflammatory agent.
References
- 1. | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRI-42127, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel HuR inhibitors and their effect on macrophages and cancer cells [tesidottorato.depositolegale.it]
- 7. Characterization of novel HuR inhibitors and their effect on macrophages and cancer cells [iris.unitn.it]
- 8. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Divergent Innate and Epithelial Functions of the RNA-Binding Protein HuR in Intestinal Inflammation [frontiersin.org]
- 12. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR4 Knockout Attenuates Intestinal Inflammation and Forestalls the Development of Colitis-Associated Colorectal Cancer in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of CMLD-2 to HuR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of CMLD-2, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). Elevated levels of HuR are implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), thereby modulating the stability and translation of proteins involved in cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.
Quantitative Analysis of this compound Binding to HuR
The binding affinity of this compound for HuR has been determined using multiple biophysical techniques, yielding a consistent dissociation constant (Ki) in the nanomolar range. This potent interaction underscores the potential of this compound as a selective inhibitor of HuR function.
| Compound | Target Protein | Binding Assay | Ki (nM) | IC50 (µM) | Reference |
| This compound | Full-length HuR | Fluorescence Polarization | 350 | - | [1][2][3] |
| This compound | HuR RRM1/2 | AlphaLISA | - | >10 | [2] |
| CMLD-1 | Full-length HuR | Fluorescence Polarization | - | ~2.5 | [2] |
| CMLD-4 | Full-length HuR | Fluorescence Polarization | - | ~5 | [2] |
| CMLD-6 | Full-length HuR | Fluorescence Polarization | - | ~7.5 | [2] |
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of this compound to HuR relies on robust and sensitive biophysical assays. The following sections detail the methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. The FP-based binding assay was established for high-throughput screening (HTS) to identify disruptors of the HuR-ARE interaction.[2]
a. Reagents and Materials:
-
HuR Protein: Full-length recombinant HuR protein.
-
Fluorescently Labeled RNA: A 16-nucleotide ARE-containing RNA oligo from Musashi RNA-binding protein 1 (Msi1) mRNA, labeled with fluorescein at the 3' end (AREMsi1-FITC).[2] The sequence is 5'-GCUUUUAUUUAUUUUG-3'.[2]
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.05% (v/v) Pluronic F-68.[2]
-
This compound: Stock solution dissolved in DMSO.
-
Microplates: Black, non-binding 384-well plates.
b. Protocol:
-
RNA Preparation: The AREMsi1-FITC oligo is heated to 95°C for 5 minutes and then immediately cooled on ice for 5 minutes to ensure proper folding.[2]
-
Assay Setup: The assay is performed with a final concentration of 1 nM AREMsi1-FITC and 10 nM HuR protein in the assay buffer.[2]
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Incubation: The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.[2]
-
Measurement: Fluorescence polarization is measured using a plate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: The Ki value is calculated from the IC50 value, which is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules in close proximity. For the HuR-CMLD-2 interaction, this assay is used to confirm the disruption of the HuR-ARE binding.
a. Reagents and Materials:
-
HuR Protein: His6-tagged HuR RRM1/2 domain.[2]
-
Biotinylated RNA: Biotinylated AREMsi1 oligo.[2]
-
Donor Beads: Streptavidin-coated donor beads.[2]
-
Acceptor Beads: Nickel chelate acceptor beads.[2]
-
Assay Buffer: As recommended by the manufacturer.
-
This compound: Stock solution dissolved in DMSO.
-
Microplates: 384-well ProxiPlates.
b. Protocol:
-
Assay Setup: The assay is performed with 25 nM biotinylated AREMsi1 and 100 nM His6-tagged HuR RRM1/2 protein.[2]
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Incubation: The mixture is incubated to allow for the disruption of the HuR-RNA interaction.
-
Bead Addition: Streptavidin donor beads and nickel chelate acceptor beads are added.
-
Incubation: The plate is incubated in the dark to allow for bead-protein/RNA binding.
-
Measurement: The AlphaLISA signal is read on a compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the this compound concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This method was employed to verify the direct binding of this compound to the HuR protein.[2]
a. Reagents and Materials:
-
HuR Protein: Full-length recombinant HuR protein.
-
This compound: A series of concentrations in a suitable running buffer.
-
Sensor Chip: CM5 sensor chip or equivalent.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration Solution: e.g., 10 mM glycine-HCl, pH 2.5.
b. Protocol:
-
Immobilization: HuR protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Different concentrations of this compound are injected over the sensor surface.
-
Association/Dissociation: The binding (association) and unbinding (dissociation) of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: The sensor surface is regenerated between injections using the regeneration solution.
-
Data Analysis: The binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.
HuR Signaling and the Impact of this compound
HuR is a key post-transcriptional regulator that stabilizes ARE-containing mRNAs of numerous proto-oncogenes, growth factors, and cytokines.[2] Its activity is modulated by various upstream signaling pathways, and its downstream effects are critical for cancer cell proliferation, survival, and metastasis. This compound, by inhibiting HuR, effectively downregulates these pro-tumorigenic pathways.
HuR-Regulated Signaling Pathway
Under cellular stress or mitogenic stimulation, upstream kinases such as p38 MAPK and PKCδ phosphorylate HuR, promoting its translocation from the nucleus to the cytoplasm. In the cytoplasm, HuR binds to the AREs of target mRNAs, including those for Bcl-2, Msi1, XIAP, and MAD2, protecting them from degradation and enhancing their translation.[2][4] This leads to increased levels of anti-apoptotic proteins, cell cycle regulators, and proteins involved in Wnt signaling, ultimately promoting cancer cell survival and proliferation.
This compound directly binds to HuR, preventing its association with target mRNAs. This leads to the destabilization and reduced translation of these critical transcripts, resulting in decreased levels of their corresponding proteins. The downregulation of these oncoproteins contributes to the anti-tumor effects of this compound, including the induction of apoptosis and cell cycle arrest.[1][3]
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
CMLD-2 In Vitro Protocol for Lung Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of CMLD-2, a small molecule inhibitor of the RNA-binding protein HuR, in non-small cell lung cancer (NSCLC) cell lines.[1][2] this compound has demonstrated preferential cytotoxicity towards lung cancer cells by inducing G1 phase cell-cycle arrest and apoptosis.[1][2] The protocols outlined below cover key assays to characterize the anti-tumor effects of this compound, including cell viability, cell cycle analysis, apoptosis induction, and protein expression analysis. The provided data and methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in lung cancer.
Introduction
Human antigen R (HuR) is an RNA-binding protein that is overexpressed in many cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1][2] HuR contributes to tumorigenesis by stabilizing the mRNA of various oncogenes.[3] this compound is a coumarin-derived small molecule that competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[3][4][5] This inhibition leads to the destabilization of mRNAs encoding for proteins involved in cell proliferation and survival, such as Bcl-2 and cyclin E, while increasing the expression of tumor suppressors like p27.[1][2] In NSCLC cell lines, this compound treatment has been shown to reduce cancer cell viability, induce cell cycle arrest at the G1 phase, and trigger apoptosis through the mitochondrial pathway.[1][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound in NSCLC and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Notes |
| H1299 | NSCLC | ~30 | Effective concentrations for significant growth inhibition observed at 20-30 µM.[1] |
| A549 | NSCLC | ~30 | Dose-dependent inhibition of cell viability observed at 20-30 µM.[1] |
| HCC827 | NSCLC | Not explicitly stated, but sensitive to 20-30 µM | |
| H1975 | NSCLC | Not explicitly stated, but sensitive to 20-30 µM | |
| MRC-9 | Normal Human Fibroblast | >60 | This compound exhibits reduced cytotoxicity in normal cells.[1] |
| CCD-16 | Normal Human Fibroblast | >60 | Cytotoxicity in normal cells is approximately two-fold lower than in cancer cells.[1] |
| WI-38 | Normal Fibroblast | 63.7 | |
| CCD 841 CoN | Normal Human Colon Epithelial | 63.7 |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Key Apoptotic Events |
| H1299 | 30 | 24, 48 | Increased G1 phase arrest (23% at 24h, 27% at 48h).[1] | Mitochondrial perturbation, activation of caspase-9 and -3, PARP cleavage.[1][2] |
| A549 | 30 | 24, 48 | Increased G1 phase arrest (17% at 24h, 22% at 48h).[1] | Activation of caspase-9 and -3, PARP cleavage.[1][3] |
Signaling Pathway
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CMLD-2 Treatment of Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, largely due to its resistance to conventional therapies.[1] A key factor in the progression of many cancers, including pancreatic cancer, is the overexpression of the Hu antigen R (HuR) protein.[2][3] HuR is an RNA-binding protein that stabilizes the messenger RNA (mRNA) of many cancer-related genes, promoting tumor growth, survival, and drug resistance.[2][4] CMLD-2 is a small molecule inhibitor that competitively binds to HuR, disrupting its interaction with target mRNAs.[3][5] This action leads to the destabilization of oncogenic transcripts, resulting in anti-tumor effects such as the induction of apoptosis and cell cycle arrest.[4][6] this compound has demonstrated cytotoxicity against pancreatic cancer cells, making it a promising compound for further investigation.[3][7]
These application notes provide detailed protocols for studying the effects of this compound on pancreatic cancer cell lines.
Mechanism of Action of this compound
This compound functions by disrupting the binding of the HuR protein to Adenine-Uridine Rich Elements (AREs) located in the 3'-untranslated region of specific target mRNAs.[5] HuR binding normally increases the stability and translation of these mRNAs, which often encode for proteins critical to cancer cell survival and proliferation, such as the anti-apoptotic proteins Bcl-2 and XIAP.[7] By inhibiting this interaction, this compound promotes the degradation of these target mRNAs, leading to a decrease in the corresponding oncoproteins. This reduction in survival signals ultimately triggers apoptosis and inhibits cell cycle progression in cancer cells.[6][7]
References
- 1. The Role of Apoptosis in the Pathology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divulging the Critical Role of HuR in Pancreatic Cancer as a Therapeutic Target and a Means to Overcome Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMLD-2 in Thyroid Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid cancer is the most common endocrine malignancy, and its incidence has been steadily increasing. While many differentiated thyroid cancers are treatable, advanced and anaplastic thyroid cancers pose a significant clinical challenge. The RNA-binding protein HuR (Hu antigen R) is overexpressed in thyroid cancer and is associated with tumor progression, making it a promising therapeutic target. CMLD-2 is a potent and specific small molecule inhibitor of HuR that competitively binds to the protein, disrupting its interaction with target mRNAs. This document provides detailed application notes and protocols for the use of this compound in a thyroid cancer research model, based on preclinical findings.
Mechanism of Action
This compound exerts its anti-tumor effects in thyroid cancer by inhibiting the RNA-binding protein HuR. This inhibition leads to the destabilization of target mRNAs that are crucial for cancer cell survival and proliferation. A key downstream effector of this compound-mediated HuR inhibition in thyroid cancer is the downregulation of Mitotic Arrest Deficient 2 (MAD2), a protein involved in the spindle assembly checkpoint and often overexpressed in aggressive cancers. The suppression of MAD2 contributes to decreased cell viability and increased apoptosis in thyroid cancer cells.
Data Presentation
This compound Activity in Thyroid Cancer Cell Lines
The following table summarizes the quantitative data on the effects of this compound on various thyroid cancer cell lines.
| Cell Line | Cancer Type | Parameter | This compound Concentration | Time Point | Effect | Reference |
| SW1736 | Anaplastic | Cell Viability | 35 µM | 72 h | Significant decrease | |
| 8505C | Anaplastic | Cell Viability | 35 µM | 72 h | Significant decrease | |
| BCPAP | Papillary | Cell Viability | 35 µM | 72 h | Significant decrease | |
| K1 | Papillary | Cell Viability | 35 µM | 72 h | Significant decrease | |
| SW1736, 8505C, BCPAP, K1 | Anaplastic & Papillary | Apoptosis (Cleaved PARP) | 35 µM | 72 h | Increase | |
| SW1736, 8505C, BCPAP, K1 | Anaplastic & Papillary | Migration | 35 µM | 72 h | Significant decrease | |
| SW1736, 8505C | Anaplastic | Colony Formation | 35 µM | 72 h | Significant decrease | |
| 8505C, BCPAP | Anaplastic & Papillary | MAD2 Protein Levels | 35 µM | 72 h | Significant decrease |
Visualizations
This compound Signaling Pathway in Thyroid Cancer
Caption: this compound inhibits HuR, leading to MAD2 downregulation and anti-tumor effects.
Experimental Workflow for In Vitro Studies
Caption: Workflow for evaluating this compound's in vitro effects on thyroid cancer cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on the viability of thyroid cancer cells.
Materials:
-
Thyroid cancer cell lines (e.g., SW1736, 8505C, BCPAP, K1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed thyroid cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 1 µM to 75 µM). Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression (HuR, MAD2, Cleaved PARP) in thyroid cancer cells following this compound treatment.
Materials:
-
Thyroid cancer cells treated with this compound (35 µM) or DMSO for 72 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-HuR, anti-MAD2, anti-Cleaved PARP, anti-β-actin). Note: Optimal antibody dilutions should be determined empirically. A starting dilution of 1:1000 is recommended.
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Migration (Scratch) Assay
This protocol assesses the effect of this compound on the migratory capacity of thyroid cancer cells.
Materials:
-
Thyroid cancer cells.
-
6-well plates.
-
P200 pipette tip.
-
Complete culture medium.
-
This compound (35 µM) and DMSO.
-
Microscope with a camera.
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing either this compound (35 µM) or DMSO.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Colony Formation Assay
This protocol evaluates the effect of this compound on the long-term proliferative capacity of thyroid cancer cells.
Materials:
-
Thyroid cancer cells.
-
6-well plates.
-
Complete culture medium.
-
This compound (35 µM) and DMSO.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound (35 µM) or DMSO for 72 hours.
-
Replace the medium with fresh complete medium and incubate for 10-14 days, changing the medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
In Vivo Thyroid Cancer Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Thyroid cancer cells (e.g., 8505C).
-
Matrigel.
-
This compound formulation for in vivo use.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of thyroid cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and the dosing schedule need to be determined based on the drug's properties and preliminary studies.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Application Notes and Protocols: CMLD-2 Dose-Response Studies in H1299 and A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMLD-2 is a small molecule inhibitor that targets the RNA-binding protein HuR (Hu antigen R).[1][2] HuR is overexpressed in many cancers, including non-small cell lung cancer (NSCLC), and is associated with aggressive disease, drug resistance, and poor prognosis.[1][3] By binding to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs, HuR stabilizes these transcripts and enhances their translation.[2] Many of these target mRNAs encode for proteins involved in cell proliferation, survival, and angiogenesis. This compound competitively binds to HuR, disrupting its interaction with target mRNAs, leading to the downregulation of oncoproteins and the induction of tumor cell death.[2] This document provides detailed application notes and protocols for studying the dose-response effects of this compound in two common NSCLC cell lines, H1299 (p53-null) and A549 (p53-wild type).
Data Presentation
This compound Dose-Response Effects on Cell Viability and Apoptosis
Studies have shown that this compound exhibits a dose-dependent cytotoxic effect on both H1299 and A549 cells.[1] Treatment with this compound for 24 to 48 hours leads to a significant reduction in cell viability and an induction of apoptosis.[1][2] The following tables summarize the observed effects of this compound at key concentrations.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability |
| H1299 | 20 | 24, 48 | Dose-dependent inhibition[1] |
| 30 | 24, 48 | Greater inhibition than 20 µM[1] | |
| A549 | 20 | 24, 48 | Dose-dependent inhibition[1] |
| 30 | 24, 48 | Greater inhibition than 20 µM[1] |
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Apoptosis |
| H1299 | 20-30 | 24, 48 | Induction of apoptosis, activation of caspases-9 and -3, and PARP cleavage.[1][2] |
| A549 | 20-30 | 24, 48 | Induction of apoptosis, activation of caspases-9 and -3, and PARP cleavage.[1][2] |
This compound Effect on Cell Cycle Distribution
This compound treatment has been shown to induce G1 phase cell cycle arrest in both H1299 and A549 cells.[1]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Increase in G1 Phase Population (compared to DMSO control) |
| H1299 | 30 | 24 | 23%[1] |
| 30 | 48 | 27%[1] | |
| A549 | 30 | 24 | 17%[1] |
| 30 | 48 | 22%[1] |
Signaling Pathway
This compound treatment of H1299 and A549 cells initiates a signaling cascade that leads to apoptosis and cell cycle arrest. The diagram below illustrates the key molecular events.
Caption: this compound signaling pathway in H1299 and A549 cells.
Experimental Protocols
Cell Culture
H1299 and A549 cells are maintained in RPMI-1640 medium and DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-response effect of this compound on the viability of H1299 and A549 cells.
Materials:
-
H1299 or A549 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed H1299 or A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 10, 20, 30, 40, and 50 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the DMSO control.
-
Incubate the plates for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
H1299 or A549 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed H1299 or A549 cells into 6-well plates at a density of 1 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate the plates overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 20 µM and 30 µM) and a DMSO control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the this compound signaling pathway.
Materials:
-
H1299 or A549 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HuR, Bcl-2, Bax, cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat H1299 or A549 cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Experimental Workflow
The following diagram outlines the general workflow for conducting this compound dose-response studies in H1299 and A549 cells.
Caption: General workflow for this compound dose-response studies.
References
CMLD-2 Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMLD-2 is a small molecule inhibitor that targets the RNA-binding protein HuR (Hu antigen R).[1][2] HuR is frequently overexpressed in various cancers and contributes to tumorigenesis by stabilizing the mRNAs of oncogenes, including those involved in apoptosis resistance.[2][3] this compound competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[2][4] This leads to the destabilization and reduced translation of key anti-apoptotic proteins, such as Bcl-2, and ultimately induces apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting HuR, which in turn downregulates the expression of anti-apoptotic proteins and upregulates pro-apoptotic proteins. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), activation of the caspase cascade, and subsequent execution of apoptosis.[3]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Effect of CMLD-2 on mRNA Half-Life
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of mRNA stability is a critical post-transcriptional control point in gene expression, determining the abundance of transcripts available for translation.[1][2] The half-life of an mRNA molecule is a key indicator of its stability.[1][2][3] CMLD-2 is a small molecule inhibitor that has been identified as a disruptor of the interaction between the RNA-binding protein (RBP) Hu antigen R (HuR) and AU-rich elements (AREs) within the 3'-untranslated region (3'-UTR) of target mRNAs.[4][5][6][7] HuR is known to stabilize ARE-containing mRNAs, and its inhibition can lead to decreased mRNA stability and, consequently, reduced protein expression.[4][8][9] Studies have shown that this compound can shorten the half-lives of specific mRNAs, such as those for Bcl-2, Msi1, and XIAP, by disrupting HuR's stabilizing function.[4]
This application note provides a detailed protocol for assessing the effect of this compound on the half-life of a target mRNA in a mammalian cell culture system. The methodology is based on the transcriptional arrest method using Actinomycin D, followed by quantitative reverse transcription PCR (RT-qPCR) to measure the decay rate of the mRNA of interest.
Principle of the Assay
The most common method to measure mRNA decay rates is the "transcription shutoff" strategy.[10] This protocol utilizes Actinomycin D, a potent inhibitor of RNA polymerase II, to block global transcription.[3][11] Once new mRNA synthesis is halted, the decay of pre-existing mRNA transcripts can be monitored over time.[10][11] Cells are pre-treated with either this compound or a vehicle control before the addition of Actinomycin D. RNA is then isolated at various time points post-transcription inhibition. The relative abundance of the target mRNA at each time point is quantified using RT-qPCR. By comparing the decay rate in this compound-treated cells to control cells, the effect of the compound on the mRNA's half-life can be determined.
Proposed Mechanism of this compound Action
This compound competitively binds to the HuR protein, preventing it from binding to AREs in the 3'-UTR of target mRNAs.[5][8][12] This disruption allows cellular decay machinery, such as exonucleases, to access and degrade the mRNA, thereby shortening its half-life.
Figure 1. Proposed mechanism of this compound on mRNA stability.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and target mRNAs.
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line expressing the target mRNA (e.g., HCT-116, A549).[4][13]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Actinomycin D: Stock solution in DMSO (e.g., 5 mg/mL).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RNA Isolation Kit: (e.g., TRIzol Reagent or column-based kit).
-
Reverse Transcription Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
qPCR Master Mix: (e.g., SYBR Green or TaqMan).
-
Primers: Forward and reverse primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Nuclease-free water.
-
Cell culture plates: (e.g., 6-well plates).
Experimental Workflow
Figure 2. Experimental workflow for mRNA half-life assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency on Day 3. For a typical experiment with 5 time points and 2 conditions (Vehicle, this compound), you will need at least 10 wells per biological replicate.
Day 2: this compound Treatment
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound and vehicle (DMSO) in fresh culture medium. A final concentration of 20-30 µM this compound is often effective, but should be optimized.[12][13] The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Aspirate the old medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a period sufficient to allow this compound to act (e.g., 24 hours).[12]
Day 3: Transcriptional Arrest and Time Course
-
Prepare a working solution of Actinomycin D in culture medium at a final concentration of 5 µg/mL.[4]
-
Time Point 0 (t=0): Before adding Actinomycin D, harvest the first set of wells for both vehicle and this compound conditions.
-
Aspirate the medium.
-
Wash cells once with cold PBS.
-
Add 1 mL of TRIzol Reagent or lysis buffer from an RNA isolation kit directly to the well.
-
Scrape the cells, collect the lysate, and store at -80°C or proceed immediately to RNA extraction.
-
-
Add the Actinomycin D-containing medium to the remaining wells.
-
Incubate the plates and harvest subsequent time points (e.g., 2, 4, 6, 8 hours) in the same manner as the t=0 sample.
RNA Isolation, cDNA Synthesis, and RT-qPCR
-
RNA Isolation: Extract total RNA from the cell lysates according to the manufacturer's protocol. Assess RNA quantity (e.g., NanoDrop) and quality (e.g., Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a standard reverse transcription kit.
-
RT-qPCR:
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Include primers for your target gene and a stable housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
-
Data Analysis and Presentation
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt values of all time points to the t=0 time point for each condition (Vehicle and this compound):
-
ΔΔCt = ΔCt(time point x) - ΔCt(time point 0)
-
-
Calculate Relative mRNA Abundance: Determine the amount of mRNA remaining at each time point relative to the start:
-
Relative mRNA % = (2-ΔΔCt) * 100
-
-
Determine mRNA Half-Life (t1/2):
-
Plot the Relative mRNA % on a logarithmic scale (y-axis) against time (x-axis).
-
Perform a one-phase decay non-linear regression to fit the data.
-
The half-life is the time it takes for the mRNA level to decrease to 50%.
-
Alternatively, calculate the slope (k) of the line from the linear part of the semi-log plot. The half-life can be calculated using the formula: t1/2 = ln(2) / -k.
-
Sample Data Presentation
The results can be summarized in tables for clarity and comparison.
Table 1: Relative mRNA Abundance (%) Over Time
| Time Point (Hours) | Vehicle Control (Mean ± SD) | This compound Treated (Mean ± SD) |
|---|---|---|
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 85.2 ± 4.1 | 65.7 ± 3.8 |
| 4 | 68.9 ± 5.5 | 40.1 ± 4.2 |
| 6 | 51.5 ± 3.9 | 22.3 ± 2.9 |
| 8 | 39.8 ± 4.7 | 13.1 ± 2.1 |
Table 2: Calculated mRNA Half-Life
| Condition | Target mRNA Half-Life (Hours) |
|---|---|
| Vehicle Control | 6.2 |
| this compound Treated | 3.1 |
Troubleshooting and Considerations
-
Actinomycin D Toxicity: High concentrations or long exposure times can be toxic. Perform a toxicity assay to determine the optimal concentration and time course for your cell line.
-
Housekeeping Gene Stability: The expression of the chosen housekeeping gene should not be affected by this compound or Actinomycin D treatment. Validate its stability under experimental conditions.
-
This compound Concentration: The optimal concentration of this compound should be determined via a dose-response experiment to find a concentration that affects the target without causing excessive cell death.
-
Time Points: The selection of time points is crucial and depends on the expected half-life of the mRNA. For very stable or unstable transcripts, the time course may need to be extended or shortened, respectively.
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 2. research.monash.edu [research.monash.edu]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 12. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HuR-regulated Gene Networks with CMLD-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CMLD-2, a potent small molecule inhibitor of the RNA-binding protein HuR, for studying its role in regulating gene networks. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the molecular pathways and experimental workflows involved.
Introduction to this compound and HuR
Hu antigen R (HuR), an RNA-binding protein, is a critical regulator of post-transcriptional gene expression.[1] It binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, enhancing their stability and promoting their translation.[1] HuR is overexpressed in numerous cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1] Its targets include a wide range of oncoproteins, cytokines, and growth factors, making it a compelling target for cancer therapy.
This compound is a small molecule that competitively inhibits the interaction between HuR and ARE-containing mRNAs, with a Ki of approximately 350 nM.[1][2][3][4][5] By disrupting this interaction, this compound leads to the destabilization and reduced translation of HuR target mRNAs, ultimately inducing anti-tumor effects such as apoptosis and cell cycle arrest in various cancer cell lines.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Ki (HuR-ARE Interaction) | 0.35 ± 0.3 µM | HCT-116 | [2] |
| IC50 (Cytotoxicity) | 28.9 µM | HCT-116 | |
| IC50 (Cytotoxicity) | 18.2 µM | MiaPaCa2 |
Table 2: Effect of this compound on HuR Target Gene Expression in HCT-116 Cells
| Target Gene | This compound Concentration | Effect on mRNA Stability | Effect on Protein Level | Reference |
| Bcl-2 | 20 µM | Decreased half-life | Decreased | [2] |
| Msi1 | 20 µM | Decreased half-life | Decreased | [2] |
| XIAP | 20 µM | Decreased half-life | Decreased | [2] |
Table 3: Cellular Effects of this compound in Various Cancer Cell Lines
| Effect | This compound Concentration | Cell Line(s) | Reference |
| Apoptosis Induction | 20-30 µM (24-48h) | H1299, A549 | [1][3] |
| G1 Cell Cycle Arrest | 30 µM (24-48h) | H1299, A549 | [3][4] |
| Inhibition of Cell Viability | 1-75 µM (24-72h) | SW1736, 8505C, BCPAP, K1 | [1][3] |
| Decreased Directional Migration | 35 µM (72h) | SW1736, 8505C, BCPAP, K1 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols used to study its effects.
Caption: this compound inhibits HuR, leading to mRNA decay and reduced oncoprotein translation.
Caption: Workflow for studying the effects of this compound on cancer cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on HuR-regulated gene networks.
RNA Immunoprecipitation (RIP) Assay
This protocol is used to determine the association of HuR with specific target mRNAs and how this is affected by this compound.
Materials:
-
Cells treated with this compound or DMSO
-
RIP Lysis Buffer (e.g., Polysome lysis buffer)
-
Anti-HuR antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
RNA extraction kit (e.g., TRIzol)
-
RT-qPCR reagents
Procedure:
-
Cell Lysis: Harvest and wash treated cells with ice-cold PBS. Lyse cells in RIP Lysis Buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-HuR antibody or IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein-RNA complexes.
-
-
Washes: Wash the beads multiple times with RIP Wash Buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using an RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the target mRNAs of interest (e.g., Bcl-2, Msi1, XIAP) and a non-target control. The relative amount of immunoprecipitated mRNA is calculated and normalized to the input.
Luciferase Reporter Assay for mRNA Stability
This assay measures the effect of this compound on the stability of an mRNA containing a HuR-binding ARE.
Materials:
-
Cells (e.g., HCT-116)
-
Luciferase reporter plasmid containing the 3'-UTR of a HuR target gene (e.g., Bcl-2) downstream of the luciferase gene.
-
Transfection reagent
-
This compound or DMSO
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with this compound or DMSO for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to control indicates destabilization of the reporter mRNA.
Western Blot Analysis
This technique is used to quantify the protein levels of HuR and its downstream targets.
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HuR, anti-Bcl-2, anti-XIAP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., actin).
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells
-
This compound at various concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
References
- 1. HuR represses Wnt/β-catenin-mediated transcriptional activity by promoting cytoplasmic localization of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-binding protein HuR promotes growth of small intestinal mucosa by activating the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
In vivo administration and dosage of CMLD-2 in mouse models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMLD-2 is a small molecule inhibitor that targets the RNA-binding protein Hu antigen R (HuR). HuR is overexpressed in numerous cancers and contributes to tumorigenesis by stabilizing the messenger RNA (mRNA) of proto-oncogenes and cytokines. This compound disrupts the interaction between HuR and the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation and a subsequent reduction in oncoprotein expression. This mechanism induces apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy. These application notes provide a summary of the in vitro effects of this compound and a general protocol for its potential in vivo administration in mouse models, based on available data for similar compounds, as specific in vivo dosage and administration protocols for this compound have not been detailed in the currently available scientific literature.
Mechanism of Action
This compound competitively binds to HuR, preventing it from binding to the AREs of target mRNAs. This disruption leads to the destabilization and subsequent degradation of mRNAs for key proteins involved in cell survival and proliferation, such as Bcl-2, XIAP, and Msi1. The downstream effects include the induction of apoptosis and cell cycle arrest in cancer cells.
DOT Code for Signaling Pathway Diagram
In Vitro Efficacy of this compound
Multiple studies have demonstrated the efficacy of this compound in various cancer cell lines. The effective concentrations typically range from 20 µM to 75 µM, leading to apoptosis, cell cycle arrest, and reduced cell viability.
| Cell Line Type | Cell Line Name | In Vitro Concentration | Observed Effects | Citation |
| Colon Cancer | HCT-116 | 20 µM - 50 µM | Inhibition of HuR binding to Msi1 and XIAP mRNA, reduced mRNA stability, induction of PARP cleavage. | [1] |
| Pancreatic Cancer | MiaPaCa2 | IC50 ~18.2 µM | Cytotoxicity. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549 | 20 µM - 30 µM | Dose-dependent cytotoxicity, G1 phase cell-cycle arrest, induction of apoptosis, reduction in HuR and Bcl-2 mRNA. | [2] |
| Thyroid Cancer | SW1736, 8505 C, BCPAP, K1 | 35 µM - 75 µM | Reduced cell viability, induction of apoptosis, hindered migration and colony formation, downregulation of MAD2. | [3] |
In Vivo Administration in Mouse Models: General Protocol
Disclaimer: To date, specific in vivo administration and dosage protocols for this compound in mouse models have not been detailed in the peer-reviewed scientific literature. The following protocol is a general guideline for establishing a xenograft mouse model and for the formulation and administration of a small molecule inhibitor based on common practices. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model.
I. Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., HCT-116, A549)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability (should be >90%).
-
Centrifuge the cells again and resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 107 cells/mL. Keep on ice.
-
-
Animal Preparation and Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the hair from the injection site (typically the flank).
-
Sterilize the skin with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells).
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
DOT Code for Xenograft Workflow Diagram
II. Formulation and Administration of this compound (General Guidance)
The following are example formulations for administering a hydrophobic small molecule inhibitor to mice. The optimal vehicle should be determined empirically.
Formulation Vehicles:
-
Option 1 (for intraperitoneal injection): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Option 2 (for oral gavage): 10% DMSO, 90% Corn Oil.
-
Option 3 (for intraperitoneal or intravenous injection): 5% DMSO, 5% Solutol HS 15, 90% Saline.
Preparation of Formulation (Example for Option 1):
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline to the desired final volume and vortex until the solution is clear.
-
Prepare fresh on the day of injection.
Administration:
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage are common routes for small molecule inhibitors in preclinical studies. The choice of route will depend on the pharmacokinetic properties of the compound.
-
Dosage: A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered daily or every other day. This should be determined through a pilot study.
-
Procedure (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Tilt the mouse to a slight head-down position.
-
Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the formulated this compound solution (typically 100-200 µL).
-
-
Control Group: The control group should receive the vehicle solution without this compound, administered by the same route and schedule as the treatment group.
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include survival, analysis of biomarkers in tumor tissue (e.g., levels of HuR target proteins), and assessment of metastasis.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if they show signs of significant distress.
Conclusion
This compound is a potent inhibitor of the HuR-mRNA interaction with demonstrated in vitro efficacy against a variety of cancer cell lines. While detailed in vivo protocols for this compound are not yet published, the general guidelines provided here for establishing xenograft models and for the formulation and administration of small molecule inhibitors can serve as a starting point for preclinical evaluation. It is imperative that researchers conduct thorough dose-escalation and toxicity studies to determine a safe and effective in vivo dosing regimen for this compound in their specific cancer model.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2 solubility and preparation for cell culture experiments
These application notes provide detailed protocols for the solubility, preparation, and application of CMLD-2, a potent inhibitor of the HuR-ARE interaction, for in vitro cell culture experiments. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a cell-permeable, coumarin-based small molecule that acts as a competitive inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2] HuR is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by stabilizing the mRNAs of proto-oncogenes and anti-apoptotic proteins.[3] this compound disrupts the interaction between HuR and the adenine-uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation.[3][4][5] This inhibitory action results in the downregulation of key cancer-related proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3][4][5]
This compound Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 513.58 g/mol | |
| In Vitro Ki for HuR | 350 nM | [4][6] |
| In Vitro Solubility (DMSO) | 50 mg/mL (97.36 mM) | [7] |
| In Vivo Formulation 1 Solubility | ≥ 2.5 mg/mL (4.87 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [7] |
| In Vivo Formulation 2 Solubility | ≥ 2.5 mg/mL (4.87 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [7] |
| In Vivo Formulation 3 Solubility | ≥ 2.5 mg/mL (4.87 mM) in 10% DMSO + 90% Corn Oil | [7] |
| IC50 (HCT-116 cells) | 28.9 µM | [8] |
| IC50 (MiaPaCa2 cells) | 18.2 µM | [8] |
| Effective Concentration (Thyroid Cancer Cells) | 1-75 µM (24-72 h) | [3][4] |
| Effective Concentration (Lung Cancer Cells) | 20-30 µM (24-48 h) | [3][4] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.14 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
Gently mix the working solution before adding it to the cells.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the RNA-binding protein HuR. This disruption leads to the destabilization of target mRNAs that contain AREs, subsequently reducing the expression of proteins involved in cell survival, proliferation, and cell cycle progression.
Caption: this compound inhibits HuR, leading to decreased stability of target mRNAs and reduced protein expression, ultimately promoting apoptosis and cell cycle arrest.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells.
Caption: A generalized workflow for investigating the in vitro effects of this compound on cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | 958843-91-9 | Invivochem [invivochem.com]
- 8. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Apoptosis | HuR | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting CMLD-2 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CMLD-2, focusing on its solubility in aqueous solutions.
Troubleshooting Guide: this compound Insolubility
Issue: this compound is precipitating or not fully dissolving in my aqueous experimental buffer.
Cause: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. Direct dissolution in water-based buffers will likely result in precipitation.
Solution Workflow:
Caption: Workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1][2] It has been reported to be soluble in DMSO at concentrations as high as 50 mg/mL and 65 mg/mL.[1]
Q2: My this compound is still precipitating even after using DMSO. What should I do?
A2: If you are still observing precipitation, consider the following:
-
Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[1]
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: Are there alternative solvents or formulations for in vivo studies?
A4: Yes, for in vivo experiments, several formulations have been reported to improve the solubility and delivery of this compound. These typically involve a combination of solvents. It is recommended to prepare a clear stock solution in DMSO first and then sequentially add co-solvents.[3]
Table 1: In Vivo Formulations for this compound
| Formulation Components | Composition | Final this compound Concentration | Reference |
| DMSO, PEG300, Tween 80, Saline | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.89 mM) | [1] |
| DMSO, SBE-β-CD, Saline | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.87 mM) | [4] |
| DMSO, Corn Oil | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.87 mM) | [4] |
Note: For in vivo formulations, it is recommended to prepare them freshly on the day of use.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 513.59 g/mol .[5]
-
To prepare a 10 mM stock solution, dissolve 5.14 mg of this compound in 1 mL of high-purity DMSO.
-
If necessary, gently sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution directly into your final cell culture medium to achieve the desired experimental concentrations (e.g., 1-75 µM).[3][6]
-
Ensure the final DMSO concentration remains below 0.5%. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
Vortex gently after each dilution.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from methodologies used in studies with this compound.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 10 minutes and measure the absorbance at 570 nm.
Signaling Pathway Diagrams
This compound is an inhibitor of the RNA-binding protein HuR (also known as ELAVL1).[5][6] HuR stabilizes target mRNAs containing adenine-uridine rich elements (AREs), promoting their translation.[6][9] Many of these target mRNAs encode proteins involved in cell proliferation, survival, and tumorigenesis.
Caption: this compound mechanism of action.
By inhibiting HuR, this compound prevents the stabilization of these target mRNAs, leading to their degradation and a subsequent decrease in the levels of the corresponding proteins.[7][10] This ultimately results in anti-tumor effects such as the induction of apoptosis and cell cycle arrest.[3][6]
Caption: Cellular effects of this compound treatment.
References
- 1. This compound | Apoptosis | HuR | TargetMol [targetmol.com]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | 958843-91-9 | Invivochem [invivochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of Hesperidin and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2 Technical Support Center: Troubleshooting Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential stability issues that may be encountered with CMLD-2 in long-term experiments. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule drug that acts as an inhibitor of the RNA-binding protein HuR.[1] HuR is known to be overexpressed in many cancers and contributes to tumorigenesis by stabilizing the messenger RNA (mRNA) of cancer-related proteins.[2] this compound competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[2][3] This leads to decreased stability and translation of these target mRNAs.[4]
Q2: What are the known downstream targets of this compound's action?
A2: By inhibiting HuR, this compound has been shown to reduce the mRNA and protein levels of several key anti-apoptotic and cell cycle-regulating proteins, including Bcl-2, Msi1, and XIAP.[4][5] This disruption of HuR's function can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][3]
Q3: What are the general recommendations for storing this compound?
A3: While specific long-term stability data in various experimental conditions is not extensively published, general handling procedures for small molecules should be followed. For solid this compound, storage at -20°C is a common recommendation. Once reconstituted, for example in DMSO, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for long-term use.
Q4: Are there known stability issues with this compound in long-term cell culture experiments?
A4: There is currently a lack of published data specifically detailing the long-term stability of this compound in cell culture media at 37°C. As with many small molecules, there is a potential for degradation or loss of activity over extended incubation periods. Factors such as media composition, pH, light exposure, and the presence of cellular enzymes could influence its stability. Therefore, it is recommended that researchers validate the stability of this compound under their specific experimental conditions.
Troubleshooting Guide
Q1: My long-term experiments with this compound are showing inconsistent or weaker-than-expected effects over time. Could this be a stability issue?
A1: Yes, inconsistent results in long-term experiments are a potential indicator of compound instability. If you observe that the biological effect of this compound diminishes over the course of your experiment (e.g., reduced apoptosis or target gene downregulation at later time points), it is prudent to investigate the stability of the compound in your specific cell culture setup.
Q2: What are the common factors that can contribute to the degradation of a small molecule like this compound in cell culture?
A2: Several factors can affect the stability of small molecules in cell culture media:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of certain chemical bonds.
-
Temperature: Incubation at 37°C can accelerate the degradation of compounds that are thermally sensitive.
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.
-
Reactive Components in Media: Components within the cell culture media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species generated by cells can also lead to oxidative degradation.
-
Solubility Issues: Poor solubility can lead to the precipitation of the compound over time, which will decrease its effective concentration in the media.
Q3: How can I experimentally determine if this compound is stable in my long-term experiment?
A3: You can perform a stability study under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general approach involves incubating this compound in your cell culture media for the duration of your experiment and then analyzing its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time would indicate instability.
Q4: What immediate steps can I take to minimize potential this compound instability in my experiments?
A4: To mitigate potential degradation, consider the following best practices:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Light Exposure: Protect this compound solutions from light by using amber tubes and minimizing exposure to ambient light.
-
Control Media Changes: If your experiment allows, consider replenishing the media with fresh this compound at regular intervals to maintain a more consistent concentration.
-
Use Serum-Free Media (if applicable): If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.
Data Presentation
Table 1: Example of this compound Stability Data in Cell Culture Media at 37°C
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.5 | 95% |
| 48 | 8.8 | 88% |
| 72 | 7.9 | 79% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium under standard incubation conditions (37°C, 5% CO2) over a defined period.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Access to an HPLC or LC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Set Up Time Points: Aliquot the this compound containing media into sterile tubes for each time point you wish to test (e.g., 0, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The "Time 0" sample should be immediately processed or frozen at -80°C.
-
Sample Collection: At each designated time point, remove the respective tube from the incubator and store it at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method. This will likely require developing a method specific to this compound, which may involve collaboration with an analytical chemistry core facility.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Mandatory Visualizations
Caption: this compound inhibits HuR, leading to decreased mRNA stability and apoptosis.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CMLD-2 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of CMLD-2 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the interaction between the Hu antigen R (HuR) protein and Adenine-Uridine Rich Elements (AREs) present in the 3'-untranslated region of many mRNAs. By competitively binding to HuR, this compound disrupts this interaction, leading to the destabilization and subsequent degradation of HuR-target mRNAs.[1][2][3][4][5] Many of these target mRNAs encode proteins involved in cell proliferation, survival, and angiogenesis, such as Bcl-2, Msi1, and XIAP.[6] The downstream effects of this compound's on-target activity include the induction of apoptosis and cell cycle arrest in cancer cells.[2][7][8]
Q2: I am observing a phenotype in my cells that is inconsistent with the known on-target effects of this compound. Could this be due to off-target effects?
A2: It is possible that the unexpected phenotype is a result of off-target interactions. While this compound is designed to target the HuR-ARE interaction, like many small molecules, it may bind to other cellular proteins. To investigate this, consider the following troubleshooting steps:
-
Perform a Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent relationship that correlates with the known potency of the compound for its target.[9] Off-target effects often manifest at higher concentrations.
-
Use a Structurally Unrelated HuR Inhibitor: If a different HuR inhibitor with a distinct chemical structure recapitulates the same phenotype, it provides stronger evidence for an on-target effect.[1]
-
Conduct a Rescue Experiment: If possible, overexpress a this compound-resistant mutant of HuR in your cells. If the phenotype is reversed, it strongly suggests an on-target mechanism.[1]
-
Profile for Off-Target Liabilities: Utilize the experimental protocols provided in this guide, such as Kinase Profiling and Cellular Thermal Shift Assay (CETSA), to identify potential off-target binding partners.[1]
Q3: I am seeing significant cytotoxicity in my control (non-cancerous) cell line. Is this expected?
A3: this compound has been reported to exhibit greater cytotoxicity in cancer cells compared to some normal cell lines.[6][7] However, the degree of selectivity can be cell-type dependent. If you observe excessive toxicity in your control cells, consider the following:
-
Lower the Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect in your experimental cell line. This minimizes the likelihood of engaging lower-affinity off-targets that may be present in your control cells.[1]
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
-
Assess Cell Health: Confirm that your control cells are healthy and not under any other stress, which could sensitize them to the compound.
Q4: There is a discrepancy between the potency of this compound in my biochemical (cell-free) assay and my cellular assay. What could be the reason?
A4: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration compared to the concentration used in a biochemical assay.
-
Compound Stability: The compound may be unstable in the cellular environment or metabolized by the cells.
-
Presence of Cellular Co-factors: The on-target and off-target binding affinities of this compound can be influenced by the presence of other proteins and molecules within the cell.
-
ATP Competition: If an off-target is a kinase, the high intracellular concentration of ATP can lead to a weaker apparent affinity in a cellular context compared to a biochemical assay with lower ATP concentrations.
To investigate these discrepancies, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| Ki (HuR-ARE interaction) | ~350 nM | Biochemical Assay | [1][2][3][4] |
| IC50 | 28.9 µM | HCT-116 (Colon Cancer) | [7] |
| IC50 | 18.2 µM | MiaPaCa2 (Pancreatic Cancer) | [7] |
| Effective Concentration (Apoptosis Induction) | 20-30 µM | H1299, A549 (Lung Cancer) | [2][4] |
| Effective Concentration (Cell Viability Reduction) | 35 µM | SW1736, 8505C, BCPAP, K1 (Thyroid Cancer) | [10] |
| Effective Concentration (G1 Cell Cycle Arrest) | 30 µM | H1299, A549 (Lung Cancer) | [2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of this compound against a panel of kinases.
Objective: To identify potential kinase off-targets of this compound.
Materials:
-
This compound
-
Kinase panel (commercially available kits)
-
Appropriate kinase buffers, substrates, and ATP
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
384-well plates
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to test a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the kinase buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature and for the appropriate time for the specific kinase assay.
-
Signal Detection: Stop the reaction and measure the signal using a microplate reader. The signal will be inversely proportional to the kinase activity if an inhibitor is present.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any significant off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of this compound with its target (HuR) and to identify potential off-targets in a cellular context.[11]
Objective: To assess the binding of this compound to cellular proteins by measuring changes in their thermal stability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against HuR and other potential targets
Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against HuR and other suspected off-targets.
-
Data Analysis: Quantify the band intensities at each temperature for the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. tandfonline.com [tandfonline.com]
CMLD-2 experimental variability and reproducibility challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with CMLD-2, a small molecule inhibitor of the RNA-binding protein HuR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that functions as an inhibitor of the RNA-binding protein Hu antigen R (HuR).[1][2] HuR is often found at elevated levels in many types of cancer and is associated with aggressive disease, drug resistance, and poor prognosis.[1][2] this compound acts by competitively binding to HuR, which disrupts its interaction with adenine-uridine rich elements (AREs) present in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs).[2][3][4] This disruption leads to decreased stability and translation of these target mRNAs, many of which encode for proteins involved in cell proliferation and survival.[2][5] Consequently, this compound can induce apoptosis (programmed cell death) and exhibits anti-tumor activity in various cancer cell lines, including colon, pancreatic, thyroid, and lung cancer.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, solid this compound should be stored at -20°C.[6][7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[3][8] Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[9]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 50 mg/mL.[6][7] For in vivo experiments, specific formulation protocols are available, such as using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[3]
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to target the HuR-mRNA interaction, the potential for off-target effects is a consideration with any small molecule inhibitor.[10] Studies have shown that this compound has reduced cytotoxicity in normal cells compared to cancer cells, suggesting some level of selectivity.[5][11] However, one of the major challenges in using HuR inhibitors is the potential for off-target effects.[10] Researchers should include appropriate controls to validate that the observed effects are due to the inhibition of HuR.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the IC50 values of this compound between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cell Density | Ensure consistent cell seeding density across all experiments. The effective concentration of the inhibitor per cell can be altered by the initial number of cells. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9] |
| Incubation Time | Maintain a consistent incubation time with this compound. Longer exposure times can lead to lower IC50 values. |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
Weak or No Effect of this compound in Cellular Assays
Problem: this compound is not producing the expected inhibitory effect on your cancer cell line.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line.[3][4] |
| Compound Instability in Media | This compound may degrade in cell culture media over long incubation periods. Consider refreshing the media with freshly prepared this compound for longer experiments. |
| Low HuR Expression | Confirm that your cell line expresses HuR at a sufficient level for this compound to have a significant effect. This can be checked by Western blot or qPCR. |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake may vary between cell types. If poor permeability is suspected, consult literature for similar compounds or consider alternative delivery methods, although this is less common for this compound. |
High Background or Non-Specific Staining in Western Blots
Problem: You are observing high background or non-specific bands when probing for HuR or its downstream targets after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time (typically 1 hour at room temperature). |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (e.g., TBST), to avoid microbial contamination that can cause non-specific signals. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to calculate the IC50 value.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HuR, anti-Bcl-2, anti-p27, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RNA-binding protein HuR in human cancer: a friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]
Improving the delivery of CMLD-2 to target cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the delivery and application of CMLD-2, a small molecule inhibitor of the HuR-ARE interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable compound that competitively binds to the Hu antigen R (HuR) protein, disrupting its interaction with adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[1][2] HuR's primary role is to stabilize these mRNAs, promoting their translation.[2][3] By inhibiting this interaction, this compound reduces the stability and translation of key cancer-related proteins like Bcl-2, Msi1, and XIAP, which can lead to cell cycle arrest and apoptosis in tumor cells.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 50 mg/mL.[1] For long-term storage, it is recommended to store the solid compound at 2-8°C.[1] After reconstitution in DMSO, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles; under these conditions, it is stable for several months.[1][6]
Q3: At what concentration range does this compound typically show activity?
A3: The effective concentration of this compound is cell-line dependent. Cytotoxic effects (IC50) have been observed in the micromolar range, for example, 18.2 µM in MioPaCa2 cells and 28.9 µM in HCT-116 cells.[1] In other studies, concentrations between 20 µM and 50 µM have been shown to significantly reduce target mRNA stability and induce apoptosis.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Is this compound known to have off-target effects?
A4: this compound has been shown to have reduced cytotoxic effects on normal, non-cancerous cell lines compared to tumor cells.[1] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[7] To confirm that the observed phenotype is due to on-target HuR inhibition, consider performing rescue experiments or using a structurally different HuR inhibitor to see if the effect is recapitulated.[8]
Troubleshooting and Optimization Guide
Issue 1: this compound precipitates out of solution when added to aqueous cell culture media.
-
Possible Cause: this compound is hydrophobic and has low solubility in aqueous solutions. The final concentration of DMSO in the media may be too low to maintain its solubility.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Pre-dilute in Media: Before adding to the full volume of cells, pre-dilute the this compound DMSO stock solution in a small volume of warm (37°C) culture medium, vortexing gently, and then immediately add this to the cells.
-
Use a Formulation: For in vivo or challenging in vitro systems, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[6][9]
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Issue 2: No significant biological effect is observed at expected concentrations.
-
Possible Cause: The compound may have degraded, the cells may be insensitive, or the experimental endpoint may not be appropriate for detecting the effect.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of this compound or a new stock solution. Ensure proper storage conditions have been maintained.
-
Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., from 1 µM to 100 µM) to determine the IC50 in your specific cell line.[10]
-
Increase Incubation Time: The effects of this compound on mRNA stability and subsequent protein levels may take 24 to 72 hours to become apparent.[2]
-
Confirm Target Engagement: To verify that this compound is acting on its intended target, perform an experiment to measure the stability of a known HuR-regulated mRNA, such as Bcl-2 or XIAP, in the presence of the inhibitor.[4]
-
Issue 3: High levels of cell death are observed, even in control cell lines.
-
Possible Cause: The concentration of this compound or the solvent (DMSO) may be too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest concentration of this compound that still provides the desired on-target effect.[7]
-
Solvent Control: Ensure your vehicle control (DMSO-treated cells) shows no significant toxicity. If it does, lower the final DMSO concentration in your experiments.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed cytotoxicity is due to the specific activity of this compound.[7]
-
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Target | Hu antigen R (HuR) | [1] |
| Binding Affinity (Ki) | 350 nM | [1][4] |
| Form | Solid (White) | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
| Storage Temperature | 2-8°C (Solid) | [1] |
| Stock Solution Storage | -20°C (in DMSO) |[1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| HCT-116 | Colon Cancer | 28.9 | [1] |
| MioPaCa2 | Pancreatic Cancer | 18.2 | [1] |
| SW1736 | Thyroid Cancer | ~35 | [3] |
| 8505 C | Thyroid Cancer | ~35 | [3] |
| BCPAP | Thyroid Cancer | ~35 | [3] |
| K1 | Thyroid Cancer | ~35 |[3] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound (Molecular Weight: 513.58 g/mol ). For example, to a 1 mg vial, add 194.7 µL of DMSO.
-
Dissolution: Vortex the vial gently until the solid is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Protocol for Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead stain, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: mRNA Stability Assay
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 20 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D (typically 5 µg/mL), to all wells to halt new mRNA synthesis.[4] This is time point zero (T=0).
-
Time Course Collection: Harvest cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets at each time point using a standard RNA extraction kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qPCR) using primers specific for a known HuR target mRNA (e.g., Bcl-2, XIAP) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the target mRNA levels to the housekeeping gene for each time point. Calculate the mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time for both this compound and vehicle-treated samples. A faster decay rate in the this compound treated samples indicates a reduction in mRNA stability.[4]
Visualizations
Caption: Mechanism of action for this compound, an inhibitor of HuR-mediated mRNA stabilization.
Caption: Experimental workflow for an mRNA stability assay to validate this compound activity.
Caption: A troubleshooting guide for common issues encountered when using this compound.
References
- 1. This compound ≥98% (HPLC), RNA stability modulator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Apoptosis | 958843-91-9 | Invivochem [invivochem.com]
- 10. benchchem.com [benchchem.com]
CMLD-2 Protocol Refinement for Consistent Results: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the CMLD-2 protocol. It includes troubleshooting advice and frequently asked questions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as an inhibitor of the RNA-binding protein HuR.[1] Elevated levels of HuR are observed in many cancer types, and this compound is being investigated for its potential in cancer therapy.[1] It competitively binds to the HuR protein, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs).[2][3] This disruption leads to decreased stability and translation of oncogenic proteins, ultimately inducing apoptosis and autophagy in cancer cells.[4][5]
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to inhibit the Wnt signaling pathway.[4] By disrupting the interaction between HuR and Msi1 mRNA, this compound can impact the downstream regulation of the Wnt pathway.[4]
Q3: What are the typical effective concentrations of this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For instance, in HCT-116 colon cancer cells, 20 µM of this compound significantly blocked HuR binding to Msi1 mRNA.[4] In non-small cell lung cancer (NSCLC) cells like H1299 and A549, a concentration of 30 µM was used for most experiments, showing significant inhibition of cell viability.[5] For thyroid cancer cell lines, 35 µM this compound has been shown to significantly reduce cell viability.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How can I best dissolve and store this compound?
A4: For optimal results, dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is advisable to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results (e.g., MTT assay) | 1. Cell density variability.2. Inconsistent this compound concentration.3. DMSO concentration is too high, causing toxicity.4. Contamination of cell culture. | 1. Ensure consistent cell seeding density across all wells.2. Prepare a fresh dilution of this compound from the stock solution for each experiment.3. The final DMSO concentration in the culture medium should typically be kept below 0.5%. Run a DMSO-only control.4. Regularly check cell cultures for any signs of contamination. |
| Low or no inhibition of HuR target protein expression (Western Blot) | 1. Insufficient this compound concentration or treatment time.2. Poor antibody quality or incorrect antibody dilution.3. Problems with protein extraction or quantification. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.2. Use a validated antibody for your target protein and optimize the antibody concentration.3. Ensure complete cell lysis and accurate protein quantification before loading the gel. |
| Variability in RNA-immunoprecipitation (RIP) or RNP-IP results | 1. Inefficient immunoprecipitation of the HuR-RNA complex.2. RNA degradation during the procedure.3. Non-specific binding of RNA to the beads or antibody. | 1. Optimize the amount of antibody and protein lysate used for immunoprecipitation.2. Use RNase inhibitors throughout the protocol and work in an RNase-free environment.3. Include an IgG control to assess the level of non-specific binding. Pre-clear the lysate with beads before immunoprecipitation. |
| Unexpected off-target effects | 1. This compound may have other cellular targets besides HuR.2. The concentration of this compound used is too high. | 1. Include appropriate negative controls in your experiments.2. Perform a dose-response analysis to identify the lowest effective concentration with minimal off-target effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 75 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RNA-Immunoprecipitation (RNP-IP) Assay
-
Treat cells with this compound or DMSO.
-
Crosslink protein-RNA complexes by treating cells with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate the HuR-RNA complexes using an anti-HuR antibody or an IgG control antibody.
-
Reverse the crosslinking and purify the co-immunoprecipitated RNA.
-
Analyze the enrichment of specific target mRNAs (e.g., Msi1, XIAP, Bcl-2) using RT-qPCR.[4]
Quantitative Data Summary
| Parameter | This compound | Reference |
| Ki for HuR-AREMsi1 interaction | ~350 nM | [4] |
| IC50 in HCT-116 cells | 28.9 µM | [5] |
| IC50 in MiaPaCa2 cells | 18.2 µM | [5] |
| Effective concentration in H1299 & A549 cells | 30 µM | [5] |
| Effective concentration in thyroid cancer cells | 35 µM | [6] |
Visualizations
Caption: this compound inhibits HuR, preventing the stabilization of oncogenic mRNAs and inducing apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing unexpected CMLD-2 cellular responses
Welcome to the technical support center for CMLD-2, a potent small-molecule inhibitor of the RNA-binding protein HuR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot unexpected cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Hu antigen R (HuR) protein.[1][2][3] It competitively binds to HuR, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs).[3][4] This prevents HuR from stabilizing these target mRNAs, leading to their degradation and a subsequent decrease in the expression of the proteins they encode.[5]
Q2: What are the expected cellular responses to this compound treatment in cancer cells?
A2: In various cancer cell lines, particularly non-small cell lung cancer (NSCLC), colon, pancreatic, and thyroid cancer cells, this compound treatment is expected to induce dose-dependent cytotoxicity.[1][4][6] This is primarily achieved through two key mechanisms:
-
G1 phase cell cycle arrest: this compound treatment leads to an increase in the proportion of cells in the G1 phase of the cell cycle.[1]
-
Induction of apoptosis: this compound promotes programmed cell death.[1][3][4]
Q3: How does this compound induce apoptosis?
A3: this compound-mediated inhibition of HuR leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and an increase in the expression of pro-apoptotic proteins such as Bax.[1] This shift in the balance of pro- and anti-apoptotic proteins results in mitochondrial perturbation, followed by the activation of caspase-9 and caspase-3, and ultimately, cleavage of PARP, a key event in apoptosis.[1]
Q4: Is this compound selective for cancer cells over normal cells?
A4: Studies have shown that this compound exhibits preferential cytotoxicity towards cancer cells compared to normal human fibroblasts.[1][6] While some effects on cell cycle and protein expression are observed in normal cells, they are generally less pronounced than in cancer cells.[1] However, the precise mechanism for this selectivity is still under investigation.[1]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to target the HuR-ARE interaction, like most small molecule inhibitors, the potential for off-target effects exists. Some studies have indicated that at higher concentrations, off-target effects could contribute to cytotoxicity. It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guide: Addressing Unexpected this compound Cellular Responses
This guide is designed to help you troubleshoot common issues you may encounter during your experiments with this compound.
Issue 1: Weaker than expected cytotoxicity in cancer cells.
-
Potential Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. IC50 values can vary between cell lines (see Table 1). Start with a broad range of concentrations and narrow it down to determine the most effective concentration.
-
-
Potential Cause 2: Cell Line Insensitivity.
-
Solution: The expression and activity of HuR can vary between different cancer cell lines. Confirm the expression level of HuR in your cell line via Western blot or qPCR. Cell lines with lower HuR expression may be less sensitive to this compound.
-
-
Potential Cause 3: Issues with this compound Stock Solution.
-
Solution: Ensure your this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the correct concentration. Improperly stored or old stock solutions may lose activity. It is recommended to prepare fresh dilutions for each experiment.
-
-
Potential Cause 4: High Cell Seeding Density.
-
Solution: Overly confluent cells can be less sensitive to drug treatment. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Issue 2: No significant G1 phase cell cycle arrest observed.
-
Potential Cause 1: Inappropriate Time Point.
-
Solution: The induction of G1 arrest is time-dependent. Analyze the cell cycle at multiple time points (e.g., 24h and 48h) after this compound treatment to capture the peak effect.[1]
-
-
Potential Cause 2: Cell Line Specific Differences in Cell Cycle Regulation.
-
Solution: Some cell lines may have alterations in their cell cycle machinery that make them resistant to G1 arrest. Analyze the expression of key G1 phase regulators like p27 and Cyclin E in response to this compound treatment to see if the expected molecular changes are occurring.[1]
-
Issue 3: High cytotoxicity observed in normal (non-cancerous) control cells.
-
Potential Cause 1: this compound Concentration is too high.
-
Solution: While this compound shows selectivity, high concentrations can induce toxicity in normal cells.[1] Use the lowest effective concentration that induces a response in your cancer cell line of interest while minimizing toxicity in normal cells. A comparative dose-response study between cancer and normal cells is recommended.
-
-
Potential Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, off-target effects are more likely. If you observe significant toxicity in normal cells at a concentration that is effective in your cancer cells, consider it a potential limitation of the compound in your specific model system.
-
Issue 4: Inconsistent results between experiments.
-
Potential Cause 1: Variation in Cell Culture Conditions.
-
Solution: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
-
Potential Cause 2: Pipetting Errors.
-
Solution: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent drug concentrations across wells and plates.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 28.9 | [1] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | [1] |
| WI-38 | Normal Fibroblast | 63.7 | [1] |
| CCD 841 CoN | Normal Colon Epithelial | 63.7 | [1] |
Table 2: Effect of this compound (30 µM) on G1 Phase Cell Cycle Arrest in Non-Small Cell Lung Cancer (NSCLC) and Normal Fibroblast Cell Lines
| Cell Line | Cell Type | Increase in G1 Phase Population (24h) | Increase in G1 Phase Population (48h) | Reference |
| H1299 | NSCLC | 23% | 27% | [1] |
| A549 | NSCLC | 17% | 22% | [1] |
| MRC-9 | Normal Fibroblast | 14% | 6% | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8]
-
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24h, 48h).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is based on standard PI staining and flow cytometry methods.[9][10]
-
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
3. Apoptosis Detection using Annexin V/PI Staining
This protocol follows the principles of Annexin V and PI dual staining for apoptosis detection.[11][12]
-
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis and G1 cell cycle arrest.
Caption: General experimental workflow for assessing this compound cellular responses.
Caption: Troubleshooting decision tree for unexpected this compound experimental outcomes.
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Validation & Comparative
CMLD-2 in Novel Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CMLD-2, a novel small-molecule inhibitor of the RNA-binding protein HuR, against other therapeutic strategies for cancer treatment. We present objective performance data, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows.
This compound: Targeting a Master Regulator of Cancer Cell Survival
This compound is a potent disruptor of the interaction between Hu antigen R (HuR) and AU-rich elements (AREs) in the 3'-untranslated region of various mRNAs.[1] HuR is overexpressed in a wide range of cancers and is associated with aggressive disease, drug resistance, and poor prognosis.[1] By binding to and stabilizing the mRNAs of oncoproteins and anti-apoptotic factors, HuR promotes cancer cell proliferation, survival, and metastasis.
This compound competitively binds to HuR, disrupting its interaction with target mRNAs, leading to their destabilization and reduced protein expression.[1] This mechanism of action results in the induction of apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for novel cancer therapeutic strategies.
Comparative Performance of this compound
To evaluate the therapeutic potential of this compound, its performance has been compared with other HuR inhibitors and compounds targeting related pathways, such as direct Mcl-1 inhibitors.
Cytotoxicity Profile of HuR Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other HuR inhibitors in various cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HuR | HCT-116 (Colon) | 28.9 | [2] |
| MiaPaCa2 (Pancreatic) | 18.2 | [2] | ||
| H1299 (Lung) | ~20-30 (effective concentration) | [1] | ||
| A549 (Lung) | ~20-30 (effective concentration) | [1] | ||
| SW1736, 8505C, BCPAP, K1 (Thyroid) | 1-75 (effective concentration range) | [1] | ||
| DHTS | HuR | MDA-MB-231 (Breast) | Not specified | |
| MDA-MB-468 (Breast) | Not specified | |||
| 4T1 (Murine Breast) | Not specified | |||
| MS-444 | HuR | HCT116 (Colon) | 5.60 - 14.21 | [3] |
| HCA-7 (Colon) | 5.60 - 14.21 | [3] | ||
| RKO (Colon) | 5.60 - 14.21 | [3] | ||
| JX6, JX12, X1066 (Glioblastoma) | 31 - 63 | [4] |
Note: Direct numerical comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
This compound's Indirect Effect on Mcl-1 vs. Direct Mcl-1 Inhibition
While this compound is not a direct inhibitor of the anti-apoptotic protein Mcl-1, it can indirectly affect its levels and function. HuR has been shown to stabilize the mRNA of Mcl-1, an anti-apoptotic member of the Bcl-2 family.[5] By inhibiting HuR, this compound can lead to the destabilization of Mcl-1 mRNA and a subsequent decrease in Mcl-1 protein levels, contributing to apoptosis. This contrasts with direct Mcl-1 inhibitors that bind to the Mcl-1 protein itself.
| Compound | Target | Cancer Cell Line | IC50/EC50 (nM) | Reference |
| AMG-176 | Mcl-1 | Ramos (Burkitt Lymphoma) | 309.7 | [6] |
| Raji (Burkitt Lymphoma) | 1652 | [6] | ||
| OCI-LY1 (DLBCL) | 210 | [7] | ||
| TMD8 (ABC-DLBCL) | 1450 | [7] | ||
| AZD5991 | Mcl-1 | MOLP8 (Multiple Myeloma) | 33 (EC50) | [8] |
| MV4;11 (AML) | 24 (EC50) | [8] | ||
| Multiple Myeloma Cell Lines | <100 (IC50 for 9/17 lines) | [9] | ||
| AML Cell Lines | <100 (GI50) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Potency of CMLD-2: A Comparative Analysis of HuR Inhibitors in Cancer Research
For Immediate Release
In the landscape of cancer therapeutics, the RNA-binding protein HuR has emerged as a critical target. Its overexpression in numerous cancers is linked to tumor progression, metastasis, and resistance to therapy. Consequently, the development of potent and specific HuR inhibitors is a key focus for researchers. This guide provides a detailed comparison of the efficacy of CMLD-2, a promising HuR inhibitor, with other notable inhibitors, supported by experimental data and methodologies.
Efficacy of HuR Inhibitors: A Quantitative Comparison
The effectiveness of a HuR inhibitor is determined by its ability to disrupt the interaction between HuR and its target messenger RNAs (mRNAs), which often encode for proteins involved in cell proliferation and survival. The following table summarizes the key efficacy data for this compound and other well-characterized HuR inhibitors.
| Inhibitor | Assay Type | Target Interaction | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Cell-based IC50 |
| This compound | Fluorescence Polarization (FP) | HuR-ARE Interaction | ~350 nM[1][2] | - | 18.2 µM (MiaPaCa2), 28.9 µM (HCT-116)[1] |
| KH-3 | Fluorescence Polarization (FP) | HuR-ARE Interaction | - | 0.35 µM[3] | 10 µM (TNBC cells)[3] |
| MS-444 | Cell Viability | HuR Dimerization/Shuttling | - | - | 5.60 - 14.21 µM (Colorectal Cancer Cells)[4][5], ~31 - 63 µM (Glioblastoma Cells)[6] |
| SRI-41664 | Cell-based Luciferase | HuR Dimerization | - | 2.4 µM[7] | 3.4 - 4.8 µM (Glioma Cells)[7] |
| SRI-42127 | Cell-based Luciferase | HuR Dimerization | - | 1.2 µM[7] | 2.8 - 4.0 µM (Glioma Cells)[7] |
Note: ARE (AU-rich element) is a common sequence in the 3'-untranslated region of mRNAs that HuR binds to. Ki and IC50 values from biochemical assays reflect direct inhibition of the HuR-RNA interaction, while cell-based IC50 values indicate the concentration needed to inhibit cellular processes like proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HuR inhibitors.
Fluorescence Polarization (FP) Assay for HuR-ARE Interaction
This assay is a common method to screen for inhibitors that disrupt the binding of HuR to its target RNA.
-
Reagents and Preparation:
-
Purified full-length HuR protein.
-
A short RNA oligonucleotide containing a high-affinity ARE sequence, labeled with a fluorescent probe (e.g., 5'-FAM).
-
Assay Buffer: Phosphate buffer (e.g., 50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0).
-
Test compounds (inhibitors) dissolved in DMSO and then diluted in assay buffer.
-
-
Procedure:
-
In a 384-well plate, combine the fluorescently labeled ARE-RNA (e.g., 10 nM final concentration) and purified HuR protein (e.g., 50 nM final concentration) in the assay buffer. This mixture should yield a high fluorescence polarization value, indicating significant binding.
-
Add the test compounds at various concentrations to the wells containing the HuR-RNA complex.
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 480/20 nm excitation and 520/20 nm emission for FAM).
-
-
Data Analysis:
-
A decrease in the fluorescence polarization value indicates that the test compound has displaced the fluorescent RNA probe from HuR.
-
The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and no HuR protein for 100% inhibition).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values.[1]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a HuR inhibitor.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT-116, MiaPaCa2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HuR inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Ribonucleoprotein Immunoprecipitation (RNP-IP)
This technique is used to confirm that a HuR inhibitor disrupts the interaction of HuR with its endogenous target mRNAs within cells.
-
Cell Lysis and RNP Complex Isolation:
-
Treat cells with the HuR inhibitor or a control.
-
Lyse the cells under non-denaturing conditions to preserve RNP complexes.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with an antibody specific to HuR or a control IgG antibody. This will capture HuR and its bound RNAs.
-
Wash the beads to remove non-specifically bound proteins and RNAs.
-
-
RNA Extraction and Analysis:
-
Elute the RNP complexes from the beads and extract the RNA.
-
Use reverse transcription-quantitative PCR (RT-qPCR) to quantify the abundance of specific HuR target mRNAs (e.g., Bcl-2, Msi1, XIAP) in the immunoprecipitated samples.
-
-
Data Analysis:
-
Compare the amount of target mRNA immunoprecipitated with the HuR antibody in inhibitor-treated cells versus control-treated cells. A significant reduction in the amount of co-immunoprecipitated mRNA indicates that the inhibitor has disrupted the HuR-mRNA interaction in the cellular context.[1][10][11]
-
Visualizing the Mechanism of Action
To better understand the context in which HuR inhibitors function, the following diagrams illustrate a key signaling pathway involving HuR and a typical experimental workflow for evaluating these inhibitors.
Caption: HuR's role in apoptosis and Wnt signaling pathways.
Caption: Experimental workflow for HuR inhibitor evaluation.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2 vs. Conventional Chemotherapy in Colon Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic agent CMLD-2 against conventional chemotherapies, specifically 5-Fluorouracil (5-FU) and Oxaliplatin, for the treatment of colon cancer. The information is based on preclinical in vitro data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is an investigational small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), which is overexpressed in many cancers, including colon cancer, and is associated with tumor progression and drug resistance.[1] By inhibiting HuR, this compound disrupts the stability of various mRNAs that code for proteins involved in cell proliferation and survival.[1] Conventional chemotherapies like 5-Fluorouracil and Oxaliplatin primarily act by inducing DNA damage, leading to cell cycle arrest and apoptosis. This guide presents available data comparing the in vitro efficacy and mechanisms of action of these different therapeutic approaches.
Quantitative Data Comparison: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, 5-Fluorouracil, and Oxaliplatin in the human colon cancer cell line HCT-116. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Assay Duration | Publication |
| This compound | HCT-116 | ~25 | 4 days | Wu et al., 2015 |
| 5-Fluorouracil | HCT-116 | 6.94 | 72 hours | Kurdi & Alhusayni, 2019[2] |
| 5-Fluorouracil | HCT-116 | 8.07 ± 0.49 | 72 hours | Liu et al., 2017[3] |
| 5-Fluorouracil | HCT-116 | 19.87 | 48 hours | Foroutan et al., 2023[4] |
| Oxaliplatin | HCT-116 | 0.64 | Not Specified | Gourdier et al., 2004[1] |
| Oxaliplatin | HCT-116 | 7.53 ± 0.63 | 48 hours | Chen et al., 2022[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as assay duration and specific protocols, across different studies.
Mechanism of Action: A Comparative Overview
This compound: Targeting RNA Stability
This compound functions by competitively binding to the RNA-binding protein HuR, thereby disrupting its interaction with Adenine-Uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[1] This leads to the destabilization and reduced translation of key oncogenic proteins.
The signaling pathway for this compound's mechanism of action is as follows:
Caption: this compound inhibits HuR, leading to decreased stability of oncogenic mRNAs.
Conventional Chemotherapy: DNA Damage Induction
Conventional agents like 5-Fluorouracil and Oxaliplatin exert their cytotoxic effects primarily through the induction of DNA damage.
-
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU interferes with DNA synthesis by inhibiting thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA replication. It can also be misincorporated into DNA and RNA, further contributing to cytotoxicity.
-
Oxaliplatin: This platinum-based agent forms bulky adducts with DNA, creating intra- and inter-strand cross-links. These adducts obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]
The generalized signaling pathway for conventional chemotherapy is depicted below:
Caption: Conventional chemotherapy induces DNA damage, leading to apoptosis.
Experimental Protocols
This section details the methodologies used in the cited preclinical studies to evaluate the efficacy of this compound and conventional chemotherapies.
Cell Viability and Cytotoxicity Assays
A common workflow for determining the IC50 values is as follows:
Caption: General workflow for in vitro cytotoxicity assays.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a specific density (e.g., 5x10^3 cells/well) and allowed to adhere overnight.[3]
-
Treatment: The cells are then treated with a range of concentrations of the test compound (this compound, 5-FU, or Oxaliplatin).[3]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% is calculated from the dose-response curve.
-
-
SRB Assay (Sulforhodamine B):
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized with a Tris-based solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 is determined from the dose-response curve.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: HCT-116 cells are treated with the compounds for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., HuR, Bcl-2, cleaved PARP, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Discussion and Future Directions
The available in vitro data suggests that this compound is a potent inhibitor of colon cancer cell growth, with an IC50 value in the micromolar range. Its mechanism of action, targeting the RNA-binding protein HuR, represents a novel approach compared to the DNA-damaging effects of conventional chemotherapies like 5-Fluorouracil and Oxaliplatin. The disruption of multiple oncogenic pathways through the destabilization of their respective mRNAs could potentially overcome some of the resistance mechanisms associated with conventional agents.
However, a direct comparison of efficacy is challenging due to the lack of head-to-head in vitro studies under identical experimental conditions and the absence of comparative in vivo data from animal models. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy and toxicity of this compound with conventional chemotherapy regimens (e.g., FOLFOX) in colon cancer models, including patient-derived xenografts.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with 5-FU or Oxaliplatin to enhance anti-tumor activity and potentially reduce the required doses of conventional agents, thereby mitigating toxicity.
-
Biomarker Development: Identifying predictive biomarkers to determine which patient populations are most likely to respond to this compound therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
CMLD-2: A Comparative Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-inflammatory properties of CMLD-2, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR). While extensively studied for its anti-cancer activities, the anti-inflammatory potential of this compound is an emerging area of interest. This document objectively compares the projected anti-inflammatory performance of this compound with other alternatives, supported by mechanistic insights and established experimental protocols.
Mechanism of Action: HuR Inhibition
This compound functions by competitively binding to the HuR protein, disrupting its interaction with AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). HuR plays a critical role in post-transcriptional gene regulation by stabilizing mRNAs of proteins involved in cell proliferation, survival, and inflammation.[1][2] In inflammatory conditions, HuR translocates from the nucleus to the cytoplasm, where it stabilizes the mRNAs of pro-inflammatory mediators, leading to their increased expression.[3] By inhibiting HuR, this compound is expected to destabilize these pro-inflammatory transcripts, thereby reducing the inflammatory response.
Comparative Analysis of HuR Inhibitors
Direct experimental data on the anti-inflammatory effects of this compound is limited in publicly available literature. However, by examining other well-characterized HuR inhibitors, we can infer the potential efficacy of this compound.
| Compound | Target | Known Anti-Inflammatory Effects | Supporting Data |
| This compound | HuR-ARE Interaction Inhibitor | Projected: Reduction of pro-inflammatory cytokine and enzyme expression. | Primarily anti-cancer data available. Anti-inflammatory effects are suggested but not yet quantified in comparative studies.[3] |
| MS-444 | HuR Inhibitor | Inhibits cytokine expression in inflammatory cell models and reduces COX-2 expression in vivo.[4] A low dose was shown to promote epithelial regeneration under severe inflammation.[5] | Preclinical studies have demonstrated its anti-inflammatory effects.[6] |
| Dihydrotanshinone-I (DHTS) | HuR Inhibitor | Attenuates lung inflammation, inhibits NLRP3 inflammasome activation, and reduces the release of TNF-α, IL-6, and IL-1β.[7] | In vitro and in vivo studies have confirmed its anti-inflammatory activity.[8][9][10] |
| Indomethacin | Non-selective COX-1/COX-2 Inhibitor | Broad anti-inflammatory effects by inhibiting prostaglandin synthesis. | Well-established NSAID used as a standard for comparison in anti-inflammatory studies. |
Key Inflammatory Signaling Pathways Modulated by HuR
The anti-inflammatory effects of HuR inhibitors like this compound are mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12][13][14] HuR can influence NF-κB signaling, and its inhibition is expected to downregulate the expression of NF-κB target genes, which include numerous pro-inflammatory cytokines.[2]
Caption: NF-κB signaling pathway and the role of HuR.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response, regulating the production of cytokines and other inflammatory mediators.[15][16][17][18] HuR can influence the stability of mRNAs encoding components of the MAPK pathway, thereby modulating its activity.
Caption: MAPK signaling pathway in inflammation.
Experimental Protocols for Validation
To validate the anti-inflammatory properties of this compound, standardized in vitro and in vivo assays are recommended.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Method:
-
Culture cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Workflow:
Caption: Workflow for LPS-induced cytokine release assay.
2. COX-2 Expression and Prostaglandin E2 (PGE2) Production
-
Objective: To assess the effect of this compound on the COX-2 pathway.
-
Cell Line: Human macrophage-like cells (e.g., U937).
-
Method:
-
Differentiate U937 cells with PMA.
-
Pre-treat cells with this compound.
-
Stimulate with LPS.
-
Measure PGE2 levels in the supernatant by ELISA.
-
Analyze COX-2 protein expression in cell lysates by Western blot.
-
-
Rationale: HuR is known to regulate the expression of COX-2, a key enzyme in prostaglandin synthesis.[19]
In Vivo Assay
Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of this compound in a live animal model.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Method:
-
Administer this compound or a vehicle control to the animals.
-
After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the control group.
-
-
Workflow:
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
While direct experimental validation of this compound's anti-inflammatory properties is not yet widely published, its mechanism of action as a HuR inhibitor strongly suggests a significant potential in this therapeutic area. Based on the known roles of HuR in regulating key inflammatory pathways such as NF-κB and MAPK, and the observed anti-inflammatory effects of other HuR inhibitors, it is plausible that this compound will demonstrate efficacy in reducing the expression of pro-inflammatory cytokines and mediators. Further investigation using the standardized experimental protocols outlined in this guide is warranted to fully characterize and quantify the anti-inflammatory profile of this compound and establish its potential as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA-Binding Protein HuR Suppresses Inflammation and Promotes Extracellular Matrix Homeostasis via NKRF in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HuR Small-Molecule Inhibitor Elicits Differential Effects in Adenomatosis Polyposis and Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrotanshinone I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synapse.koreamed.org [synapse.koreamed.org]
- 19. The RNA-binding protein HuR regulates the expression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
CMLD-2 comparative analysis with other small molecule inhibitors
A Comparative Analysis of CMLD-2 and Other Small Molecule Inhibitors in Cancer Research
In the landscape of small molecule inhibitors for cancer therapy, a diverse array of compounds targeting various cellular pathways are under intense investigation. This guide provides a comparative analysis of this compound, an inhibitor of the RNA-binding protein HuR, against a panel of inhibitors targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε): PF-670462, SR-3029, and IC261. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of their mechanisms, efficacy, and methodologies for their evaluation.
Introduction to the Inhibitors
This compound is a small molecule that disrupts the interaction between the Hu antigen R (HuR) protein and adenine-uridine rich elements (AREs) in the 3'-untranslated region of target mRNAs.[1][2] This inhibition leads to the destabilization of mRNAs encoding for proteins involved in cell proliferation and survival, such as Bcl-2 and XIAP, thereby inducing apoptosis in cancer cells.[3] this compound has demonstrated anti-tumor activity in various cancer cell lines, including colon, pancreatic, lung, and thyroid cancers.[1][4][5]
The other inhibitors in this analysis, PF-670462 , SR-3029 , and IC261 , primarily target the serine/threonine kinases CK1δ and CK1ε. These kinases are implicated in the regulation of numerous cellular processes, including the Wnt signaling pathway, circadian rhythms, and DNA repair.[6][7] Dysregulation of CK1δ/ε activity has been linked to the progression of several cancers.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and the selected CK1δ/ε inhibitors.
Table 1: In Vitro Potency of Small Molecule Inhibitors
| Compound | Target(s) | IC50 / Ki | Cell Line/Assay Condition |
| This compound | HuR-ARE Interaction | Ki = 350 nM | Biochemical assay |
| Cytotoxicity | IC50 = 28.9 µM | HCT-116 (Colon Cancer)[4] | |
| Cytotoxicity | IC50 = 18.2 µM | MiaPaCa2 (Pancreatic Cancer)[4] | |
| PF-670462 | CK1ε | IC50 = 7.7 nM | In vitro kinase assay |
| CK1δ | IC50 = 14 nM | In vitro kinase assay | |
| SR-3029 | CK1δ | IC50 = 44 nM | In vitro kinase assay[8] |
| CK1ε | IC50 = 260 nM | In vitro kinase assay[8] | |
| Cytotoxicity | EC50 = 86 nM | A375 (Melanoma)[9] | |
| IC261 | CK1δ | IC50 = 1 µM | In vitro kinase assay[10] |
| CK1ε | IC50 = 1 µM | In vitro kinase assay[10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the CK1δ/ε inhibitors are depicted in the following signaling pathway diagrams.
Figure 1. Mechanism of action of this compound.
This compound inhibits the binding of HuR to ARE-containing mRNAs, leading to their degradation and reduced translation of pro-survival proteins, ultimately promoting apoptosis.
Figure 2. Mechanism of action of CK1δ/ε inhibitors in the Wnt pathway.
CK1δ/ε inhibitors block the function of the destruction complex in the Wnt signaling pathway, which can have varying effects on cancer cell proliferation depending on the cellular context.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Kinase Assay (for CK1δ/ε inhibitors)
This protocol is a generalized procedure for determining the in vitro potency of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant CK1δ or CK1ε enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays)
-
Substrate (e.g., α-casein)
-
Test compound (inhibitor) at various concentrations
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CK1δ or CK1ε enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, this can be measured via luminescence.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12][13][14]
Cell Viability Assay (MTT or Trypan Blue Exclusion)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Trypan Blue solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader or hemocytometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Add solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For Trypan Blue Exclusion Assay: a. Harvest the cells from each well. b. Mix a small aliquot of the cell suspension with Trypan Blue solution. c. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[4][15]
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel small molecule inhibitor.
Figure 3. General experimental workflow for inhibitor evaluation.
Conclusion
This compound presents a distinct mechanism of action by targeting the RNA-binding protein HuR, while PF-670462, SR-3029, and IC261 target the protein kinases CK1δ and CK1ε. While both classes of inhibitors have demonstrated anti-cancer properties, their differing targets suggest they may be effective in different cancer types or in combination therapies. The provided data and protocols offer a foundation for researchers to design and execute further comparative studies to elucidate the full therapeutic potential of these and other small molecule inhibitors. It is important to note that while IC261 is widely cited as a CK1δ/ε inhibitor, some studies suggest its potent anti-cancer effects may be due to off-target inhibition of microtubule polymerization, a factor to consider in experimental design and data interpretation.[6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of CMLD-2's Efficacy in Diverse Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of CMLD-2, a small molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), across various cancer cell lines. The data presented here is compiled from multiple studies to offer an objective overview of its performance and support the cross-validation of its anti-tumor activities in different preclinical settings.
Introduction to this compound and its Mechanism of Action
This compound is an experimental compound that acts as a competitive inhibitor of the HuR protein.[1][2][3] HuR is an RNA-binding protein that is frequently overexpressed in many cancers, contributing to tumor progression, drug resistance, and poor prognosis by stabilizing the messenger RNAs (mRNAs) of oncogenes.[3][4] this compound disrupts the interaction between HuR and Adenine-Uridine Rich Elements (AREs) located in the 3'-untranslated region (3'-UTR) of target mRNAs.[1][3][4] This disruption leads to the destabilization and subsequent degradation of mRNAs encoding key proteins involved in cell proliferation, survival, and angiogenesis, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[5][6]
The signaling pathway below illustrates the mechanism by which this compound exerts its anti-tumor effects.
Caption: this compound mechanism of action.
Comparative Efficacy of this compound Across Different Cancer Cell Lines
The effectiveness of this compound has been evaluated in various cancer cell lines, representing different tumor types. These studies provide crucial cross-validation data on its potency and cytotoxic effects. The table below summarizes key quantitative findings from the literature.
| Cell Line | Cancer Type | Metric | Value (µM) | Exposure Time | Study Reference |
| HCT-116 | Colon Cancer | IC50 | 28.9 | 4 days | Wu X, et al. (2015)[5] |
| MiaPaCa2 | Pancreatic Cancer | IC50 | 18.2 | 4 days | Wu X, et al. (2015)[5] |
| H1299 | Non-Small Cell Lung | Effective Conc. | 20-30 | 24-48 h | Muralidharan R, et al. (2017)[1][5] |
| A549 | Non-Small Cell Lung | Effective Conc. | 20-30 | 24-48 h | Muralidharan R, et al. (2017)[1][5] |
| H1975 | Non-Small Cell Lung | Effective Conc. | 30 | 24-48 h | Muralidharan R, et al. (2017)[5] |
| HCC827 | Non-Small Cell Lung | Effective Conc. | 30 | 24-48 h | Muralidharan R, et al. (2017)[5] |
| SW1736 | Thyroid Cancer | Effective Conc. | 35 | 72 h | Allegri L, et al. (2019)[1][7] |
| 8505C | Thyroid Cancer | Effective Conc. | 35 | 72 h | Allegri L, et al. (2019)[1][7] |
| BCPAP | Thyroid Cancer | Effective Conc. | 35 | 72 h | Allegri L, et al. (2019)[1][7] |
| K1 | Thyroid Cancer | Effective Conc. | 35 | 72 h | Allegri L, et al. (2019)[1][7] |
| WI-38 | Normal Fibroblast | IC50 | > 63.7 | 4 days | Wu X, et al. (2015)[5] |
| CCD 841 CoN | Normal Colon Epithelial | IC50 | > 63.7 | 4 days | Wu X, et al. (2015)[5] |
Note: "Effective Concentration" refers to the dosage at which significant biological effects (e.g., apoptosis, cell cycle arrest, migration inhibition) were observed in the cited studies.
Comparison with Alternative HuR Inhibitors
This compound is one of several small molecules developed to target the HuR protein. A direct, head-to-head cross-validation in the same lab setting is not extensively published. However, a comparison of their reported potencies provides a baseline for selecting appropriate research tools.
| Compound | Mechanism | Potency | Key Features |
| This compound | Disrupts HuR-ARE Interaction | Ki = 350 nM[1][3][6] | Induces apoptosis and G1 cell cycle arrest.[1][5] |
| KH-3 | HuR Inhibitor | IC50 = 350 nM[8] | Exhibits anti-proliferative activity.[8] |
| SRI-42127 | HuR Inhibitor | Not specified | Attenuates neuroinflammation and neuropathic pain.[9] |
| MS-444 | Prevents HuR Homodimerization | Not specified | Indirectly disrupts HuR-ARE interaction.[7] |
| Azaphilone-9 | Disrupts HuR-ARE Interaction | IC50 = 1.2 µM[8] | Potential to inhibit cancer cell growth.[8] |
Experimental Protocols
To facilitate the replication and cross-validation of these findings, detailed methodologies for key experiments are outlined below.
A. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., H1299, A549, 8505C) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 75 µM) or a DMSO vehicle control for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as the percentage of absorbance relative to the DMSO-treated control cells.
B. Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound (e.g., 30 µM for 48 hours), then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HuR, anti-Bcl-2, anti-cleaved-PARP, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
C. RNA-Immunoprecipitation (RNP-IP) Assay
-
Cell Treatment: Treat HCT-116 cells with this compound (e.g., 20 µM or 50 µM) or DMSO for the desired time.
-
Cross-linking & Lysis: Cross-link protein-RNA complexes with formaldehyde, then lyse the cells.
-
Immunoprecipitation: Incubate cell lysates with Protein A/G beads conjugated with an anti-HuR antibody (or IgG as a negative control) overnight.
-
Washing & Elution: Wash the beads extensively to remove non-specific binding. Elute the HuR-mRNA complexes.
-
RNA Purification: Reverse the cross-linking and purify the co-precipitated RNA.
-
qRT-PCR: Perform quantitative real-time PCR to measure the abundance of specific target mRNAs (e.g., Msi1, XIAP) relative to the input.
The workflow below outlines a general approach for the cross-validation of a compound's effects.
Caption: A typical workflow for cross-validating compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Assessing the Specificity of CMLD-2 for HuR Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CMLD-2, a known inhibitor of the RNA-binding protein HuR, with other alternative inhibitors. This analysis focuses on specificity, potency, and the experimental methodologies used to validate these properties.
Hu antigen R (HuR) is a critical regulator of gene expression, primarily by stabilizing messenger RNAs (mRNAs) that contain AU-rich elements (AREs) in their 3'-untranslated regions.[1] Its overexpression is linked to the progression of various cancers, making it an attractive therapeutic target.[2][3] this compound is a small molecule that competitively binds to HuR, disrupting its interaction with target mRNAs and inducing apoptosis in cancer cells.[2][4] However, the specificity of any inhibitor is paramount to its clinical potential. This guide assesses the specificity of this compound in the context of other available HuR inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of HuR Inhibitors
The landscape of HuR inhibitors includes compounds with diverse mechanisms of action, from direct disruption of the HuR-RNA interaction to inhibition of HuR dimerization or translocation. The following table summarizes key quantitative data for this compound and a selection of other notable HuR inhibitors.
| Inhibitor | Mechanism of Action | Binding Affinity (Ki/IC50) | Cellular Activity/Notes | Potential Off-Targets |
| This compound | Disrupts HuR-ARE interaction | Ki: 350 nM[5][6] | Induces apoptosis and G1 cell cycle arrest in various cancer cell lines.[2] | High probability of binding to 1-15 off-targets.[7] |
| MS-444 | Inhibits HuR homodimerization | IC50: ~1-10 µM (in vitro)[8] | Disrupts HuR-ARE interaction; specificity requires further investigation.[7][9] | Not specified, but indirect action suggests potential for off-targets. |
| KH-3 | Disrupts HuR-ARE interaction | IC50: 0.35 µM[5] | Exhibits anti-proliferative activity.[5] | Not specified. |
| Dihydrotanshinone I (DHTS) | Disrupts HuR-ARE interaction | IC50: ~1-10 µM (in vitro)[8] | Tested in specific cancer types.[7] | Predicted to have 1-15 off-targets.[7] |
| STK018404 | Disrupts HuR-ARE interaction | Dose-dependent inhibition | A promising inhibitor with a novel chemical scaffold.[10] | In vivo specificity and potency need to be assessed.[10] |
| Azaphilone-9 (AZA-9) | Disrupts HuR-ARE interaction | IC50: 1.2 µM[6] | Potential to inhibit cancer cell growth and progression.[6] | Not specified. |
| SRI-42127 | HuR translocation inhibitor | IC50: 1.2 µM (dimerization assay)[8] | Inhibits HuR dimerization and nuclear-to-cytoplasmic shuttling.[5][8] | Reduced kinase inhibition potential compared to parent compounds.[8] |
Signaling Pathway of HuR and Point of Intervention for Inhibitors
The following diagram illustrates the general signaling pathway of HuR and the mechanism by which inhibitors like this compound intervene. HuR binds to the AREs of target mRNAs, such as those encoding for pro-survival proteins like Bcl-2 and XIAP, leading to their stabilization and increased translation. This contributes to cell survival and proliferation. HuR inhibitors disrupt this interaction, leading to the degradation of these target mRNAs and subsequent apoptosis.
Caption: HuR pathway and inhibitor intervention.
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of a HuR inhibitor like this compound, a combination of biochemical and cellular assays is essential. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the binding affinity of an inhibitor to HuR and its ability to disrupt the HuR-RNA interaction.
Principle: A fluorescently labeled RNA probe corresponding to a HuR target's ARE is used. When unbound, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger HuR protein, its tumbling slows, and polarization increases. An inhibitor that displaces the RNA probe will cause a decrease in polarization.[11]
Protocol:
-
Reagents and Plate Setup:
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent RNA probe to all wells.
-
Add a fixed concentration of HuR protein to all wells except for the "no protein" control.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or a DMSO control.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the inhibition constant (Ki) by fitting the dose-response curve.
-
Caption: Workflow for a Fluorescence Polarization assay.
RNA Immunoprecipitation (RIP) Assay
This cellular assay validates that the inhibitor disrupts the interaction between HuR and its target mRNAs within a cellular context.
Principle: An antibody specific to HuR is used to pull down HuR-RNA complexes from cell lysates. The associated RNAs are then purified and quantified, typically by quantitative RT-PCR (qRT-PCR). A decrease in the amount of a specific target mRNA co-immunoprecipitated with HuR in inhibitor-treated cells compared to control cells indicates that the inhibitor is effective in the cellular environment.[13]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the HuR inhibitor (e.g., this compound) or DMSO for a specified time.
-
Harvest cells and prepare a whole-cell lysate under conditions that preserve RNA-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-HuR antibody or a control IgG antibody.[13]
-
Add protein A/G beads to capture the antibody-protein-RNA complexes.
-
-
Washing and RNA Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the immunoprecipitated complexes.
-
-
RNA Analysis:
-
Purify the eluted RNA.
-
Perform qRT-PCR to quantify the abundance of specific HuR target mRNAs (e.g., Bcl-2, XIAP) relative to a non-target control.[9]
-
Caption: Workflow for an RNA Immunoprecipitation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target in a cellular setting.
Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. An effective inhibitor will typically increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to the control.[14][15]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the HuR inhibitor or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cells and heat them to a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble HuR in each sample using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble HuR as a function of temperature to generate a melting curve. A shift in the melting curve for inhibitor-treated cells indicates target engagement.
-
References
- 1. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR [mdpi.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel High Throughput Biochemical Assay to Evaluate the HuR Protein-RNA Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. CETSA [cetsa.org]
CMLD-2 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CMLD-2 in combination therapy, supported by available experimental data. The focus is on its synergistic effects with other anti-cancer agents, particularly in in-vitro models.
This compound is a small molecule inhibitor of the RNA-binding protein Hu Antigen R (HuR). By competitively binding to HuR, this compound disrupts its interaction with adenine-uridine rich elements (AREs) in the 3'-untranslated region of various mRNAs. This interference leads to the destabilization of mRNAs encoding proteins crucial for cancer cell proliferation, survival, and angiogenesis, ultimately inducing apoptosis and exhibiting anti-tumor activity across various cancer cell lines, including colon, pancreatic, thyroid, and lung cancers.[1][2]
This compound and Abemaciclib: A Synergistic Combination in Pancreatic Cancer
Preclinical studies have demonstrated the synergistic efficacy of this compound in combination with abemaciclib, a CDK4/6 inhibitor, in pancreatic ductal adenocarcinoma (PDAC) cell lines.[3][4][5][6] This combination has been shown to be 2-4 times more effective at inhibiting cell viability compared to abemaciclib alone.[3] The rationale for this combination lies in their complementary mechanisms of action. While this compound targets the post-transcriptional regulation of oncogenes, abemaciclib directly inhibits key drivers of cell cycle progression.
Quantitative Data Summary
The following tables summarize the quantitative data from in-vitro studies on this compound as a monotherapy and in combination with abemaciclib.
Table 1: In-Vitro Efficacy of this compound Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect |
| H1299, A549, HCC827, H1975 | Non-Small Cell Lung Cancer | Cell Viability | 20-30 | 24-48 | Dose-dependent inhibition of cell viability.[7] |
| H1299, A549 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | 30 | 24-48 | G1 phase cell cycle arrest.[7] |
| H1299, A549 | Non-Small Cell Lung Cancer | Apoptosis Assay | 20-30 | 24-48 | Activation of caspases and induction of apoptosis.[2] |
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | Cell Viability | 35 | 72 | Significant downregulation in cell viability.[8][9] |
| K1, SW1736, 8505C, BCPAP | Thyroid Cancer | Western Blot | 35 | 72 | Increased cleaved-PARP levels (2.5 to 11-fold).[8] |
| HCT-116 | Colorectal Carcinoma | RNP IP Assay | 20 | - | Significantly blocked HuR bound Msi1 mRNA.[1] |
Table 2: Synergistic Effects of this compound and Abemaciclib in Pancreatic Cancer Cell Lines
| Cell Line(s) | Cancer Type | Treatment | Effect on Cell Viability |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Abemaciclib alone | Inhibition of cell viability |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Abemaciclib + HuR inhibitor (this compound) | 2-4 times more effective at inhibiting cell viability than abemaciclib alone.[3] |
Note: Specific quantitative data on the combination of this compound and abemaciclib, such as Combination Index (CI) values, were not available in the public domain at the time of this review. The reported synergy is based on the comparative effect on cell viability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its anti-tumor effects.
Caption: this compound inhibits HuR, leading to decreased stability of oncogenic mRNAs, reduced oncoprotein translation, and induction of apoptosis.
Experimental Workflow for Combination Therapy Validation
The diagram below outlines a typical workflow for validating the synergistic effects of this compound in combination with another drug in vitro.
Caption: A standard workflow for in-vitro validation of a combination therapy, from treatment to mechanistic studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (Trypan Blue Exclusion Method)
-
Cell Preparation: Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of phosphate-buffered saline (PBS) or serum-free medium.[10]
-
Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension (1:1 ratio).[10][11] Incubate the mixture at room temperature for approximately 3 minutes.[10]
-
Counting: Apply a drop of the trypan blue/cell mixture to a hemacytometer.[10] Under a microscope, count the number of unstained (viable) and stained blue (non-viable) cells within the grid.[10]
-
Calculation:
-
Percent Viability: (% Viable Cells) = [1.00 – (Number of blue cells / Number of total cells)] × 100.[11]
-
Viable Cells/mL: (Number of viable cells per square) x (Dilution factor) x 10^4.
-
Western Blot Analysis
-
Sample Preparation: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[12][13] Determine the protein concentration of the lysate using a BCA assay or a similar method.[13]
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Fixation: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[16]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.[17] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][19] Incubate at room temperature for at least 30 minutes in the dark.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][18]
Conclusion and Future Directions
The available in-vitro data strongly suggest that this compound, when used in combination with agents like the CDK4/6 inhibitor abemaciclib, can lead to synergistic anti-cancer effects. This provides a compelling rationale for further investigation. However, a critical limitation is the current lack of in-vivo validation for this compound in any combination therapy regimen. Future studies should focus on:
-
In-vivo Xenograft Studies: To evaluate the efficacy and safety of this compound combination therapies in animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in combination with other drugs.
-
Biomarker Discovery: To identify patient populations most likely to respond to this compound-based combination therapies.
Successful validation in these areas will be crucial for the clinical translation of this compound as part of a combination treatment strategy for cancer.
References
- 1. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. news-medical.net [news-medical.net]
- 4. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Abemaciclib Is Effective Against Pancreatic Cancer Cells and Synergizes with HuR and YAP1 Inhibition | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HuR this compound inhibitor exhibits antitumor effects via MAD2 downregulation in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. scribd.com [scribd.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Analysis of CMLD-2 and Other Small Molecule Inhibitors Targeting RNA-Binding Proteins
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of emerging RNA-binding protein inhibitors.
The targeting of RNA-binding proteins (RBPs) has emerged as a promising frontier in therapeutic development, offering novel avenues to combat a range of diseases, particularly cancer. These proteins play a critical role in post-transcriptional gene regulation, and their dysregulation is frequently implicated in pathological processes. This guide provides a comparative analysis of CMLD-2, a notable inhibitor of the Hu antigen R (HuR) protein, and other compounds targeting various RBPs. The information is compiled from peer-reviewed scientific literature and presented to aid researchers in their evaluation of these compounds for further investigation.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of this compound and other selected RBP inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Comparative IC50 Values of HuR Inhibitors
| Compound | Target RBP | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HuR | HCT-116 | Colon Cancer | 28.9 | [1] |
| MiaPaCa2 | Pancreatic Cancer | 18.2 | [1] | ||
| H1299 | Non-small cell lung cancer | ~30 (effective concentration) | [1] | ||
| A549 | Non-small cell lung cancer | ~30 (effective concentration) | [1] | ||
| SW1736, 8505C, BCPAP, K1 | Thyroid Cancer | 35 (median effective dose) | |||
| MS-444 | HuR | HCT116 | Colorectal Cancer | 10.98 ± 1.76 | [2] |
| HCA-7 | Colorectal Cancer | 12.84 ± 2.10 | [2] | ||
| RKO | Colorectal Cancer | 5.60 ± 0.90 | [2] | ||
| HT-29 | Colorectal Cancer | 14.21 ± 2.11 | [2] | ||
| SW480 | Colorectal Cancer | 10.98 ± 1.24 | [2] | ||
| SRI-42127 | HuR | N/A | Dimerization inhibition in cell-based assay | 1.2 ± 0.2 | [3] |
| Azaphilone-9 | HuR | In vitro assay | N/A | 1.2 | [4] |
Table 2: IC50 Values of Other RBP Inhibitors
| Compound | Target RBP | Cell Line/Assay | Cancer Type/Assay Type | IC50 | Reference |
| FTO-02 | FTO | In vitro assay | Enzymatic Assay | 2.2 µM | [5] |
| FTO-04 | FTO | In vitro assay | Enzymatic Assay | 3.4 µM | [5] |
| 18097 | FTO | In vitro assay | Enzymatic Assay | 0.64 µmol/L | [6] |
| Compound C6 | FTO | TE-1 | Esophageal Cancer | 0.95 µM | [7] |
| EC109 | Esophageal Cancer | 0.83 µM | [7] |
Mechanism of Action and Signaling Pathways
This compound is an inhibitor of the HuR-ARE (AU-rich element) interaction. It competitively binds to the HuR protein, thereby disrupting its interaction with target mRNAs that contain AREs in their 3'-untranslated regions. This leads to the destabilization of these mRNAs, many of which encode for proteins involved in cell proliferation, survival, and angiogenesis. The downstream effects of this compound treatment include the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.
The following diagrams illustrate key signaling pathways affected by the inhibition of RNA-binding proteins like HuR and eIF4F.
Caption: HuR signaling pathway and the inhibitory action of this compound.
Caption: The eIF4F-mediated translation initiation pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of RBP inhibitors. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
Principle: This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Methodology:
-
Cell Treatment: Treat cells with the inhibitor and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Caption: Workflow for an Annexin V apoptosis assay.
Fluorescence Polarization (FP) Assay
Principle: FP is a technique used to measure the binding of a small, fluorescently labeled molecule (e.g., an RNA oligonucleotide) to a larger molecule (e.g., an RBP). When the small molecule is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its rotation slows down, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Methodology:
-
Reagent Preparation: Prepare a fluorescently labeled RNA probe corresponding to the RBP's binding site and the purified RBP.
-
Assay Setup: In a microplate, combine the fluorescent probe, the RBP, and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in polarization as a function of the inhibitor concentration to determine the IC50 or Ki value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based immunoassay is used to detect and quantify molecular interactions. Donor and acceptor beads are coated with molecules that can bind to the interacting partners (e.g., a tagged RBP and a biotinylated RNA). When the RBP and RNA interact, the beads are brought into close proximity. Upon laser excitation of the donor beads, a singlet oxygen is released, which triggers a chemiluminescent reaction in the acceptor beads, producing a light signal. Inhibitors of the interaction will reduce the signal.
Methodology:
-
Reagent Preparation: Prepare acceptor beads conjugated to one binding partner (e.g., anti-tag antibody for a tagged RBP) and streptavidin-coated donor beads to bind the other biotinylated partner (e.g., biotinylated RNA).
-
Assay Setup: In a microplate, combine the tagged RBP, biotinylated RNA, acceptor beads, and varying concentrations of the test compound.
-
Incubation: Incubate to allow for binding.
-
Donor Bead Addition: Add the streptavidin-coated donor beads.
-
Incubation: Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the inhibitory effect of the compound based on the reduction in the luminescent signal.
Ribonucleoprotein Immunoprecipitation (RNP-IP)
Principle: RNP-IP is used to identify the RNAs that are physically associated with a specific RBP in vivo. An antibody against the RBP of interest is used to pull down the RBP-RNA complexes from cell lysates. The associated RNAs are then purified and can be identified and quantified by RT-qPCR or RNA sequencing. This technique can be adapted to assess the effect of an inhibitor on the RBP-RNA interaction.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle, then lyse the cells under conditions that preserve RNP complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target RBP, coupled to magnetic or agarose beads.
-
Washing: Wash the beads to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Quantify the amount of a specific target RNA using RT-qPCR to determine if the inhibitor has disrupted the interaction between the RBP and the RNA.
Conclusion
This compound and other small molecule inhibitors of RNA-binding proteins represent a promising class of therapeutics. The data presented in this guide offer a comparative overview of their potency and mechanisms of action. This compound has demonstrated significant anti-cancer activity by targeting the HuR protein, leading to the destabilization of oncogenic mRNAs. The comparison with other HuR inhibitors and compounds targeting different RBPs highlights the diversity of approaches within this field. The provided experimental protocols serve as a foundation for researchers to design and execute further studies to validate and expand upon these findings. As research in this area continues to evolve, a deeper understanding of the intricate roles of RBPs in disease will undoubtedly pave the way for the development of more targeted and effective therapies.
References
- 1. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungal natural product azaphilone-9 binds to HuR and inhibits HuR-RNA interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of CMLD-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CMLD-2 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), it is imperative to follow institutional and local guidelines for chemical waste management. This guide provides essential information on the safe and appropriate disposal of this compound.
Key Safety and Disposal Considerations
Prior to disposal, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to contact your institution's Environmental Health and Safety (EH&S) department. The SDS will provide the most specific and up-to-date information regarding the handling and disposal of this compound. Local regulations may vary, and your EH&S department can provide guidance tailored to your location.
Based on the non-hazardous classification of this compound, the following general procedures for the disposal of non-hazardous laboratory chemical waste are likely to apply.
Disposal of Solid this compound
Uncontaminated, solid this compound may be permissible for disposal in the regular trash, provided it is securely packaged. However, it is critical to prevent the release of chemical dust.
Recommended Procedure:
-
Place the solid this compound waste in a sealed, sturdy container.
-
Clearly label the container as "Non-Hazardous Waste" and specify the contents ("this compound").
-
Dispose of the sealed container in the designated laboratory solid waste stream as directed by your institution's EH&S department.
Disposal of this compound Solutions
The appropriate disposal method for solutions containing this compound depends on the solvent and the concentration of the solution.
-
Aqueous Solutions: Dilute, non-hazardous aqueous solutions may be suitable for drain disposal. However, this is subject to institutional and local wastewater regulations.
-
Solutions in Organic Solvents: Solutions of this compound in organic solvents, such as DMSO, must be treated as chemical waste. These should not be disposed of down the drain.
Recommended Procedure for Solutions:
-
Collect all this compound solutions in a designated, sealed, and properly labeled waste container.
-
The label should clearly indicate "Hazardous Waste" (if dissolved in a hazardous solvent) or "Non-Hazardous Chemical Waste," the full chemical name ("this compound"), the solvent used, and the approximate concentration.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
Summary of this compound Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₁H₃₁NO₆ |
| Molecular Weight | 513.58 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
